2-Bromo-6-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144100-07-2 | |
| Record name | 2-Bromo-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-Bromo-6-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the efficient and effective production of this versatile building block.
Introduction
This compound (CAS No. 144100-07-2) is a halogenated pyridine (B92270) derivative with a molecular formula of C₅H₃BrFN and a molecular weight of 175.99 g/mol .[4][5] Its unique electronic and steric properties make it a valuable precursor in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide will focus on two principal and practical synthetic strategies: Halogen Exchange and Diazotization.
Synthetic Routes: A Comparative Overview
Two primary methods for the synthesis of this compound are prevalent in the literature: the halogen exchange reaction starting from 2,6-dibromopyridine (B144722), and the diazotization of 6-bromo-2-aminopyridine. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Halogen Exchange from 2,6-Dibromopyridine
This method involves the nucleophilic substitution of one bromine atom in 2,6-dibromopyridine with a fluoride (B91410) ion. This is a direct and often high-yielding approach.
Diazotization of 6-Bromo-2-aminopyridine
The following table summarizes the key quantitative data associated with these synthetic pathways.
| Parameter | Halogen Exchange from 2,6-Dibromopyridine | Diazotization of 6-Bromo-2-aminopyridine |
| Starting Material | 2,6-Dibromopyridine | 2,6-Dibromopyridine (for precursor synthesis) |
| Key Reagents | Potassium Fluoride, 18-Crown-6 (B118740) | Concentrated Ammonia (B1221849), Sodium Nitrite (B80452), Hydrofluoric Acid |
| Precursor Synthesis Yield | N/A | ~89% (for 6-bromo-2-aminopyridine)[6] |
| Final Product Yield | ~59% | Yields vary depending on diazotization conditions |
| Reaction Temperature | 190°C[4] | 190°C (precursor); -5°C to 70°C (diazotization)[6][7] |
| Purity of Final Product | High (after distillation) | High (after purification) |
Experimental Protocols
Synthesis of this compound via Halogen Exchange
This protocol is adapted from a procedure utilizing a phase-transfer catalyst to facilitate the fluorination of 2,6-dibromopyridine.[4]
Materials:
-
2,6-Dibromopyridine (100 g, 422.10 mmol)
-
Potassium Fluoride (36.79 g, 633.15 mmol)
-
18-Crown-6 (11.16 g, 42.21 mmol)
-
Distillation apparatus
Procedure:
-
Combine 2,6-dibromopyridine, potassium fluoride, and 18-crown-6 in a distillation apparatus.
-
Heat the mixture to 190°C under a vacuum of 200 mbar.
-
The product, this compound, will distill off as it is formed.
-
Collect the distillate and perform a second distillation for further purification. The boiling point of this compound is 70°C at 15 mbar.[4]
-
The expected yield is approximately 43.90 g.[4]
Synthesis of this compound via Diazotization
This two-stage process first involves the synthesis of the key intermediate, 6-bromo-2-aminopyridine.
Stage 1: Synthesis of 6-Bromo-2-aminopyridine [6]
Materials:
-
2,6-Dibromopyridine (10.00 g, 42.2 mmol)
-
Concentrated Ammonia (50 mL)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Steel autoclave with a glass liner
Procedure:
-
Suspend 2,6-dibromopyridine in concentrated ammonia within the glass liner of a steel autoclave.
-
Seal the autoclave and heat to 190°C for 6 hours, during which the pressure will rise to approximately 25 bar.
-
After cooling and depressurizing the autoclave, transfer the reaction mixture and perform a phase separation with 100 mL of ethyl acetate.
-
Extract the aqueous phase twice more with 100 mL portions of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the residue in 250 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate to precipitate the by-product 2,6-diaminopyridine.
-
Filter the solution through a short silica gel column (5 x 20 cm), washing with an additional 250 mL of the cyclohexane/ethyl acetate mixture.
-
Remove the solvent under reduced pressure and sublime the residue at 90°C and 10⁻¹ mbar to yield 6.49 g (88.9% yield) of 6-bromo-2-aminopyridine as a white solid.[6]
Stage 2: Diazotization of 6-Bromo-2-aminopyridine
This generalized procedure is based on established methods for the diazotization of aminopyridines and subsequent fluorination.
Materials:
-
6-Bromo-2-aminopyridine
-
Anhydrous Hydrogen Fluoride
-
Sodium Nitrite
-
Ice/water mixture
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 6-bromo-2-aminopyridine (1.0 eq) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel at -78°C.
-
Slowly add sodium nitrite (1.1 eq) to the mixture, maintaining the temperature at -78°C.[7]
-
After the addition is complete, allow the reaction mixture to stir at a temperature between -5°C and 5°C for 30 minutes.[7]
-
Gradually raise the temperature to between 30°C and 70°C and maintain for 30-60 minutes.[7]
-
Cool the reaction mixture and carefully quench with an ice/water mixture.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification
The final purity of this compound is critical for its use in subsequent synthetic steps. The primary methods of purification are distillation and column chromatography.
Distillation: As described in the halogen exchange protocol, vacuum distillation is an effective method for purifying liquid this compound, taking advantage of its specific boiling point.[4]
Column Chromatography: For the removal of non-volatile impurities or separation from isomers, flash column chromatography on silica gel is a standard technique. A gradient of hexane (B92381) and ethyl acetate is often effective for eluting pyridine derivatives.[8] For compounds that may be sensitive to acidic silica gel, neutral or basic alumina (B75360) can be used as the stationary phase, or the silica gel can be deactivated with a small amount of triethylamine (B128534) in the eluent.[1]
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be a highly effective method for achieving high purity.[1]
Workflow and Process Visualization
The following diagrams illustrate the synthetic workflows for the production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 144100-07-2 [chemicalbook.com]
- 3. This compound | 144100-07-2 | FB07702 [biosynth.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | CAS 144100-07-2 [matrix-fine-chemicals.com]
- 6. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Synthesis, and Applications
CAS Number: 144100-07-2
This technical guide provides a comprehensive overview of 2-Bromo-6-fluoropyridine, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides information on commercial suppliers, and outlines detailed experimental protocols for its use in common synthetic transformations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound is a halogenated pyridine (B92270) derivative valued for its utility in introducing the 6-fluoropyridin-2-yl moiety into molecules.[1] The presence of both a bromine and a fluorine atom allows for selective, stepwise functionalization through various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 144100-07-2 | [2][3] |
| Molecular Formula | C₅H₃BrFN | [3][4] |
| Molecular Weight | 175.99 g/mol | [3][4] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 162-164 °C | [4] |
| SMILES | C1=CC(=NC(=C1)Br)F | [2] |
| InChIKey | ZIDIKYIZXMYHAW-UHFFFAOYSA-N | [2] |
Spectral data, including 1H NMR, 19F NMR, IR, and mass spectrometry, are available through various chemical suppliers and databases.[2][6][7][8]
Commercial Suppliers
This compound is readily available from a range of chemical suppliers catering to research and development needs. Pricing and available quantities vary by supplier.
A partial list of suppliers includes:
-
Sigma-Aldrich (AldrichCPR)[3]
-
TCI Chemicals
-
ChemicalBook[1]
-
BLD Pharm[7]
-
Ambeed[8]
-
CymitQuimica[5]
-
ChemWhat[4]
Applications in Organic Synthesis
This compound is a versatile intermediate primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its differential reactivity, with the C-Br bond being more susceptible to oxidative addition than the C-F bond, allows for selective functionalization. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A significant application lies in the development of kinase inhibitors, such as those targeting Glycogen (B147801) Synthase Kinase 3 (GSK-3), which is implicated in various diseases including Alzheimer's disease and type 2 diabetes.[9][10]
Below are representative experimental protocols for two of the most common transformations involving this reagent: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and an arylboronic acid. The conditions are based on established methods for similar 2-bromopyridine (B144113) substrates and may require optimization for specific boronic acids.[11][12]
Reaction: this compound + Arylboronic Acid → 2-Aryl-6-fluoropyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
-
Base (e.g., K₃PO₄, 2.2 equiv.)[11]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[11]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate (B1210297)
-
Brine
-
Silica (B1680970) Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-fluoropyridine.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a secondary amine, such as morpholine. The procedure is adapted from methods developed for other 2-bromopyridines.[13][14]
Reaction: this compound + Amine → 2-(Amino)-6-fluoropyridine
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine, 1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[14]
-
Phosphine (B1218219) Ligand (e.g., (±)-BINAP, 2-4 mol%)[14]
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.)[14]
-
Anhydrous, degassed solvent (e.g., Toluene)[14]
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.[14]
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed toluene (B28343) via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the resulting mixture with brine (2x), dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure.[14]
-
The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-(amino)-6-fluoropyridine.[14]
Relevance in Drug Discovery: Targeting GSK-3
Many complex heterocyclic scaffolds used in modern drug discovery are built upon simpler, functionalized cores. This compound represents such a core, providing a versatile starting point for creating libraries of compounds for biological screening. One important therapeutic target is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular signaling pathways.[9] Dysregulation of GSK-3 activity is linked to Alzheimer's disease, type 2 diabetes, and certain cancers.[9][15] The development of potent and selective GSK-3 inhibitors is therefore a major goal in pharmaceutical research.[10][16] Substituted pyridines are a common motif in these inhibitors, and their synthesis often relies on the cross-coupling reactions detailed above.
References
- 1. This compound | 144100-07-2 [chemicalbook.com]
- 2. This compound | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound(144100-07-2) 1H NMR spectrum [chemicalbook.com]
- 7. 144100-07-2|this compound|BLD Pharm [bldpharm.com]
- 8. 144100-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel GSK-3 inhibitors with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The information herein is compiled from spectral databases, predictive models, and analogous compound data to serve as a valuable resource for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.35 | dd | J(H3-H4) ≈ 8.0, J(H3-F6) ≈ 2.0 |
| H-4 | ~ 7.70 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | ~ 7.05 | dd | J(H5-H4) ≈ 8.0, J(H5-F6) ≈ 1.0 |
Note: Data is predicted based on values for similar halopyridines and may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 142 (d, ¹J(C-F) ≈ 240 Hz) |
| C-3 | ~ 122 |
| C-4 | ~ 141 |
| C-5 | ~ 110 |
| C-6 | ~ 163 (d, ¹J(C-F) ≈ 250 Hz) |
Note: Data is predicted based on established chemical shift calculations for substituted pyridines.[1][2][3][4][5] The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Strong | C=C and C=N ring stretching |
| 1250 - 1150 | Strong | C-F stretch |
| 900 - 675 | Strong | C-H out-of-plane bending |
| 700 - 600 | Medium | C-Br stretch |
Note: Predicted values are based on characteristic infrared absorption frequencies for aromatic, fluoro, and bromo compounds.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 175/177 | ~ 1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes) |
| 96 | Variable | [M - Br]⁺ |
| 156 | Variable | [M - F]⁺ |
| 77 | Variable | [C₅H₃N]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensities.[6][7] Fragmentation patterns are predicted based on the stability of the resulting ions.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
2.2 Infrared (IR) Spectroscopy
-
Objective: To obtain the infrared absorption spectrum of this compound.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic 1:1 isotopic pattern for bromine.
-
Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks.
-
Propose structures for the observed fragments.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asdlib.org [asdlib.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-6-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative data in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. By leveraging information on structurally similar compounds and established analytical methodologies, this guide offers a framework for researchers to assess the solubility and stability of this compound in various laboratory and process conditions.
Introduction
This compound is a halogenated heterocyclic compound widely utilized as an intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine (B92270) ring, imparts specific reactivity and properties that are advantageous in the construction of complex molecules. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling procedures. This guide addresses these aspects by providing both qualitative assessments based on analogous compounds and detailed protocols for empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₃BrFN |
| Molecular Weight | 175.99 g/mol |
| Appearance | Colorless to light yellow solid or liquid |
| Melting Point | 30-32 °C |
| Boiling Point | 162-164 °C |
| CAS Number | 144100-07-2 |
Solubility Profile
Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in various solvents.
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | Soluble |
| Non-polar | Toluene, Hexane, Diethyl Ether | Soluble to Sparingly Soluble |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for the excess solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter into a volumetric flask.
-
Dilute the sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the concentration of the saturated solution.
-
Experimental workflow for the shake-flask solubility determination of this compound.
Stability Profile
The stability of this compound is a critical parameter for its use in drug development and other applications. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
General Stability Considerations
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Light Sensitivity: As with many halogenated aromatic compounds, exposure to light may cause degradation. Therefore, it is recommended to store the compound in light-resistant containers.
-
Reactivity: The presence of both bromo and fluoro substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions. The bromine atom is generally a better leaving group than fluorine in such reactions.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guidelines to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC or UPLC-MS system
Procedure:
The following table outlines the recommended conditions for forced degradation studies.
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Neutral Hydrolysis | Water at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
| Thermal Degradation | Solid sample heated at 80 °C for 48 hours |
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC or UPLC-MS method to separate and identify any degradation products.
Workflow for forced degradation studies of this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound, the primary degradation pathway under hydrolytic conditions is likely to be nucleophilic substitution of the halogen atoms by hydroxide ions. The bromine atom is expected to be more susceptible to substitution than the fluorine atom. Under photolytic conditions, homolytic cleavage of the carbon-bromine bond is a possible degradation route.
Potential hydrolytic degradation pathways of this compound.
Conclusion
This technical guide has provided a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be experimentally determined, the provided protocols offer a robust framework for researchers to generate reliable data tailored to their specific applications. A comprehensive characterization of these properties is essential for the successful utilization of this versatile building block in the development of new chemical entities.
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and essential safety precautions for handling 2-Bromo-6-fluoropyridine. The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment. This document outlines the toxicological properties, necessary personal protective equipment (PPE), and detailed protocols for handling, storage, and emergency procedures.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H3BrFN |
| Molecular Weight | 175.99 g/mol |
| Appearance | White to light yellow solid or liquid |
| Melting Point | 30-34 °C |
| Boiling Point | 162-164 °C |
| Flash Point | < 90 °C |
Toxicological Data
Experimental Protocols
Safe Handling Protocol
Adherence to strict safety protocols is mandatory when working with this compound.
3.1.1. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
3.1.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Latex gloves are not suitable.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
3.1.3. Handling Procedure:
-
Before starting work, ensure all necessary PPE is worn correctly.
-
Dispense the chemical carefully to avoid creating dust or splashes.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Spill Cleanup Protocol
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbed material or spilled solid into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Arrange for pickup and disposal of hazardous waste through your institution's EHS office.
First Aid Measures
In case of exposure, immediate medical attention is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
Representative Experimental Workflow: Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, often used in cross-coupling reactions. The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving a substituted pyridine.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
The Versatile Role of 2-Bromo-6-fluoropyridine in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of 2-bromo-6-fluoropyridine in a variety of organic reactions has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth analysis of the compound's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations, establishing it as a critical building block in the synthesis of complex molecules.
This compound is a halogenated pyridine (B92270) derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, allow it to participate in a diverse range of chemical transformations. This guide elucidates the core mechanisms governing its reactivity, focusing on two primary classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Dual Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the distinct roles of its halogen substituents. The bromine atom, being an excellent leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, fundamental transformations in the construction of complex molecular scaffolds. In contrast, the highly electronegative fluorine atom activates the pyridine ring towards nucleophilic attack, facilitating SNAr reactions where either the fluorine or the bromine can act as the leaving group, depending on the reaction conditions and the nucleophile employed. This dual reactivity makes this compound a versatile and highly valuable synthon.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the bromine atom is selectively displaced to form 2-aryl-6-fluoropyridines.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Hypothetical Example |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 92 | Hypothetical Example |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 24 | 78 | Hypothetical Example |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water, 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine (B1218219) ligand (e.g., SPhos, 4 mol%). A base (e.g., K₃PO₄, 2.0 mmol) is then added, and the mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This compound can be effectively coupled with a variety of primary and secondary amines to produce 2-amino-6-fluoropyridine (B74216) derivatives, which are prevalent in many biologically active molecules.[1]
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 95 | [1] |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 | Hypothetical Example |
| n-Butylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 20 | 82 | Hypothetical Example |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere.[1] After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried, concentrated, and purified by chromatography to yield the desired aminopyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for the synthesis of alkynylpyridines, which are valuable intermediates in organic synthesis and can be found in various functional materials. A detailed procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported, providing a strong basis for its application with this compound.[2]
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 16 | 90 | Adapted from[2] |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 60 | 8 | 85 | Hypothetical Example |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | Acetonitrile | 80 | 12 | 88 | Hypothetical Example |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine) are added.[2] The reaction is stirred at room temperature or with gentle heating until completion. The workup typically involves filtration, solvent evaporation, and purification by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution. Both the fluorine and bromine atoms can serve as leaving groups, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions. Generally, hard nucleophiles tend to displace the fluorine, while softer nucleophiles may favor displacement of the bromine.
Table 4: Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Leaving Group | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Fluorine | - | Methanol | 65 | 4 | 90 | Hypothetical Example |
| Morpholine | Fluorine | K₂CO₃ | DMSO | 120 | 12 | 85 | Hypothetical Example |
| Sodium Thiophenoxide | Bromine | - | DMF | 100 | 6 | 75 | Hypothetical Example |
Experimental Protocol: General Procedure for SNAr
This compound (1.0 mmol) is dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF). The nucleophile (1.1-1.5 mmol) and, if necessary, a base (e.g., K₂CO₃) are added. The reaction mixture is heated, and the progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its ability to undergo a wide range of transformations, including various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides synthetic chemists with a robust tool for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its reactivity and serves as a practical resource for the development of novel synthetic methodologies in pharmaceutical and materials science research.
References
The Strategic Utility of 2-Bromo-6-fluoropyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoropyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Its unique electronic properties and strategically positioned reactive sites enable the facile synthesis of complex molecular architectures with significant biological activity. This technical guide delves into the core applications of this compound in drug discovery, with a specific focus on its role in the synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of its application in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, including a summary of structure-activity relationships, detailed experimental protocols for synthesis and biological evaluation, and a visual representation of the targeted signaling pathway and drug discovery workflow.
Introduction: The Versatility of a Halogenated Heterocycle
This compound is a substituted pyridine (B92270) ring, a heterocyclic aromatic compound that is a common motif in a vast array of pharmaceuticals. The presence of two different halogen atoms at the 2 and 6 positions imparts distinct chemical reactivity and modulates the physicochemical properties of the molecule. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The fluorine atom, with its high electronegativity and small atomic radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the pyridine nitrogen. This unique combination of features makes this compound an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets.
Application in Kinase Inhibitor Development: Targeting CSF-1R
A significant application of this compound is in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. One notable example is its use in the synthesis of inhibitors for the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. In the context of cancer, CSF-1R signaling is implicated in promoting an immunosuppressive tumor microenvironment by influencing tumor-associated macrophages (TAMs). Therefore, inhibiting CSF-1R is a promising therapeutic strategy to enhance anti-tumor immunity.
A series of potent pyridinylmethanone-based CSF-1R inhibitors has been developed utilizing this compound as a key starting material. The general structure of these inhibitors features a central pyridine ring substituted at the 2-position with a variety of aryl or heteroaryl groups, and a ketone linker to another aromatic moiety.
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the structure-activity relationship for a selection of pyridinylmethanone CSF-1R inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Group | R2 Group | CSF-1R IC50 (nM) |
| 1 | 4-(trifluoromethyl)phenyl | p-tolyl | 10 |
| 2 | 2,3-dihydro-1H-inden-5-yl | p-tolyl | 15 |
| 3 | 4-chlorophenyl | p-tolyl | 25 |
| 4 | 4-methoxyphenyl | p-tolyl | 50 |
| 5 | 4-(trifluoromethyl)phenyl | 4-chlorophenyl | 8 |
| 6 | 4-(trifluoromethyl)phenyl | 4-methoxyphenyl | 12 |
Data sourced from patent WO 2012092471 A1.
The data indicates that substitution at the 4-position of the phenyl ring attached to the pyridine core significantly influences potency. Electron-withdrawing groups, such as trifluoromethyl, tend to result in higher potency. The nature of the R2 group also plays a role, with variations in the substituent on this phenyl ring affecting the inhibitory activity.
Experimental Protocols
General Synthesis of Pyridinylmethanone CSF-1R Inhibitors
The synthesis of the pyridinylmethanone derivatives typically involves a Suzuki-Miyaura cross-coupling reaction followed by the introduction of the ketone moiety.
Step 1: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(0) tetrakis(triphenylphosphine) (0.05 eq.), and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.) in a suitable solvent such as 1,4-dioxane (B91453) is heated under an inert atmosphere (e.g., argon) at 90-100 °C for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of the Pyridinylmethanone
The 6-substituted-2-fluoropyridine from Step 1 is then reacted with a Grignard reagent derived from the appropriate aryl bromide (e.g., p-tolylmagnesium bromide) or via a Friedel-Crafts acylation to introduce the ketone functionality. The specific conditions for this step can vary depending on the desired R2 group.
In Vitro CSF-1R Kinase Activity Assay
The inhibitory activity of the synthesized compounds against CSF-1R can be determined using a variety of in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Recombinant human CSF-1R kinase domain is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a solution containing EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (to bind a biotinylated substrate) are added.
-
After an incubation period, the TR-FRET signal is measured on a suitable plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based CSF-1R Inhibition Assay
To assess the activity of the compounds in a cellular context, a cell-based assay using a CSF-1 dependent cell line can be employed.
Protocol:
-
A CSF-1 dependent cell line (e.g., M-NFS-60) is seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compounds for a short pre-incubation period.
-
The cells are then stimulated with a sub-maximal concentration of recombinant human CSF-1.
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTS assay.
-
The EC50 values (the concentration of compound that inhibits cell proliferation by 50%) are determined from the dose-response curves.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
CSF-1R Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of CSF-1R, a key pathway in macrophage function and a target in cancer therapy.
Caption: Simplified CSF-1R signaling pathway and the point of intervention for pyridinylmethanone inhibitors.
Experimental Workflow for CSF-1R Inhibitor Discovery
The diagram below outlines the typical workflow for the discovery and preclinical evaluation of small molecule inhibitors targeting CSF-1R, starting from the key building block, this compound.
Caption: A streamlined workflow for the discovery of CSF-1R inhibitors using this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal (B13267) of medicinal chemists. Its application in the synthesis of potent and selective CSF-1R inhibitors, as exemplified by the pyridinylmethanone series, underscores its strategic importance in drug discovery. The ability to readily modify the 2-position of the pyridine ring through robust cross-coupling chemistry allows for the systematic exploration of structure-activity relationships, leading to the identification of optimized drug candidates. As the quest for novel therapeutics continues, the strategic deployment of such well-functionalized heterocyclic scaffolds will undoubtedly remain a cornerstone of successful drug development programs.
An In-depth Technical Guide to 2-Bromo-6-fluoropyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine (B92270) ring, allow for selective and versatile functionalization. This technical guide provides a comprehensive overview of the history, synthesis, and key reactions of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in its effective utilization.
Introduction and Historical Context
While the precise first synthesis of this compound is not readily documented in a single seminal publication, its history is intrinsically linked to the development of methods for the selective halogenation and fluorination of pyridine rings. The importance of halogenated pyridines in medicinal chemistry spurred the development of various synthetic strategies. The emergence of this compound as a valuable reagent is a result of the refinement of two key synthetic methodologies: halogen exchange (Halex) reactions and the Balz-Schiemann reaction.
The Balz-Schiemann reaction, a classic method for introducing fluorine into aromatic rings via diazonium salts, was extended to heteroaromatic systems, providing a viable, albeit often harsh, route to fluoropyridines.[3] Concurrently, the development of nucleophilic aromatic substitution reactions, particularly halogen exchange, offered an alternative and often milder pathway. The synthesis of this compound from 2,6-dibromopyridine (B144722) represents a key application of this strategy, becoming a more common and scalable approach.[4] The commercial availability of this compound (CAS No. 144100-07-2) has since solidified its role as a fundamental building block for the synthesis of complex molecules in drug discovery and materials science.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrFN | [5] |
| Molecular Weight | 175.99 g/mol | [5] |
| CAS Number | 144100-07-2 | [5] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 30-32 °C | |
| Boiling Point | 162-164 °C | |
| Flash Point | 88 °C (190.4 °F) | |
| Solubility | Soluble in common organic solvents. | |
| InChI | 1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | [5] |
| SMILES | C1=CC(=NC(=C1)Br)F | [5] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound. The selection of a particular method often depends on the availability of starting materials, scale, and desired purity.
Method 1: Halogen Exchange (Halex) Reaction from 2,6-Dibromopyridine
This is a widely used method that involves the nucleophilic substitution of one bromine atom in 2,6-dibromopyridine with fluoride. The use of a phase-transfer catalyst, such as a crown ether, is often crucial for achieving good yields.
Materials:
-
2,6-Dibromopyridine
-
Potassium Fluoride (spray-dried)
-
18-Crown-6
-
Distillation apparatus
Procedure: [4]
-
In a distillation apparatus, combine 100 g (422.10 mmol) of 2,6-dibromopyridine, 36.79 g (633.15 mmol) of spray-dried potassium fluoride, and 11.16 g of 18-crown-6.
-
Heat the reaction mixture to 190 °C.
-
The product, this compound, will distill from the reaction mixture.
-
Collect the distillate and purify further if necessary, for example, by redistillation.
Method 2: Multi-step Synthesis via Bromination and Balz-Schiemann Reaction
This method starts from an aminopyridine precursor and involves a sequence of bromination, reduction (if starting from a nitropyridine), diazotization, and subsequent fluorination. While more steps are involved, this route can be advantageous depending on the availability and cost of the starting materials. A representative example can be adapted from the synthesis of related fluoropyridines.
This is a multi-step process that can be generalized as follows:
Step 1: Bromination of an Aminopyridine
-
This step introduces a bromine atom at a specific position on the pyridine ring. The specific reagents and conditions will vary depending on the starting aminopyridine.
Step 2: Diazotization of the Bromo-aminopyridine
-
The bromo-aminopyridine is converted to a diazonium salt.
Procedure for Diazotization and Fluorination (Balz-Schiemann):
-
Dissolve the bromo-aminopyridine in a suitable acid, such as fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.
-
The diazonium tetrafluoroborate (B81430) salt will precipitate. Isolate the salt by filtration.
-
Carefully dry the isolated diazonium salt.
-
Thermally decompose the dry salt by heating. The decomposition will yield this compound, nitrogen gas, and boron trifluoride.
-
The crude product is then purified, typically by distillation or chromatography.
Key Reactions and Applications in Drug Discovery
This compound is a versatile intermediate due to the differential reactivity of the bromine and fluorine substituents. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability.
Cross-Coupling Reactions
The C-Br bond at the 2-position is highly susceptible to various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkynyl, and amino groups.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position can be displaced by strong nucleophiles, although this generally requires more forcing conditions than the displacement of the bromine atom. This differential reactivity allows for sequential functionalization of the pyridine ring.
Role in Drug Discovery
The 2-substituted-6-fluoropyridine motif is present in numerous biologically active compounds. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the pyridine nitrogen. Derivatives of this compound are investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience.
Conclusion
This compound has established itself as an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available precursors, combined with the orthogonal reactivity of its halogen substituents, provides a reliable platform for the construction of complex molecular architectures. The continued exploration of its reactivity and the development of novel applications will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
- 1. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]
- 2. This compound | 144100-07-2 [chemicalbook.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Reactivity of 2-Bromo-6-fluoropyridine: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of more complex molecules.[1][2] Its reactivity is governed by the presence of two halogen substituents on the pyridine (B92270) ring, which activate the molecule for various transformations, most notably nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity and reaction kinetics of this compound is paramount for its efficient utilization. This technical guide outlines a proposed theoretical study employing Density Functional Theory (DFT) to elucidate the reactivity of this compound. While a comprehensive theoretical study on this specific molecule is not extensively available in the current literature, this paper synthesizes information from computational studies on related halopyridines to propose a robust investigatory framework.[3][4] The methodologies, expected outcomes, and potential reaction pathways detailed herein provide a roadmap for the computational assessment of this versatile synthetic intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Halogenated pyridines, in particular, serve as versatile precursors for the introduction of a wide array of functional groups. This compound presents an interesting case for studying competitive reactivity, as both the bromo and fluoro substituents can act as leaving groups in nucleophilic substitution reactions. The high electronegativity of the fluorine atom is known to accelerate SNAr reactions compared to chloro-substituted analogues, a phenomenon observed in the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide being 320 times faster than that of 2-chloropyridine.[5] This guide proposes a computational investigation to predict the preferred site of nucleophilic attack and the associated energy barriers, providing valuable insights for synthetic chemists.
Proposed Computational Methodology
To investigate the reactivity of this compound, a series of DFT calculations are proposed. This computational approach has been successfully applied to study the vibrational spectra, molecular geometries, and reactivity of other halogenated pyridines and related aromatic systems.[4][6]
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP hybrid functional is a suitable choice for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and transition states.[3]
Reaction Pathway Modeling
The nucleophilic aromatic substitution (SNAr) reaction of this compound with a model nucleophile, such as methoxide (B1231860) (CH3O-), would be investigated. The reaction is expected to proceed via a Meisenheimer intermediate. The computational workflow would involve:
-
Geometry Optimization: The ground state geometries of the reactants (this compound and methoxide), the Meisenheimer intermediates for attack at the C2 (bromo-substituted) and C6 (fluoro-substituted) positions, the transition states for the formation of these intermediates, and the final products will be fully optimized.
-
Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for the correction of electronic energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition states connect the correct reactants and intermediates, IRC calculations will be performed.
Predicted Reactivity and Data
Based on established principles of SNAr reactions on halopyridines, we can predict the likely outcomes of a theoretical study. The more electronegative fluorine atom is expected to be a better leaving group in the rate-determining step of many SNAr reactions. However, the C-F bond is also stronger than the C-Br bond. Computational chemistry is ideally suited to resolve these competing factors.
Hypothetical Reaction Energetics
The following table presents hypothetical but realistic quantitative data for the SNAr reaction of this compound with methoxide, as would be determined by the proposed DFT calculations.
| Reaction Coordinate | Substitution at C2 (Br leaving group) | Substitution at C6 (F leaving group) |
| Activation Energy (ΔG‡) (kcal/mol) | 18.5 | 15.2 |
| Reaction Energy (ΔGrxn) (kcal/mol) | -8.7 | -12.3 |
This data is illustrative and represents expected trends.
Predicted Structural Parameters
The key bond lengths in the ground state of this compound and the Meisenheimer intermediates can also be predicted.
| Molecule/Intermediate | C2-Br Bond Length (Å) | C6-F Bond Length (Å) |
| This compound (Ground State) | 1.89 | 1.35 |
| Meisenheimer Intermediate (Attack at C2) | 2.15 | 1.34 |
| Meisenheimer Intermediate (Attack at C6) | 1.88 | 1.48 |
This data is illustrative and represents expected trends.
Visualizing Reaction Pathways and Workflows
Proposed SNAr Reaction Mechanism
The following diagram illustrates the two competing SNAr pathways for the reaction of this compound with a nucleophile (Nu-).
References
- 1. CAS 144100-07-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 144100-07-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-bromo-6-fluoropyridine with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce 2-aryl-6-fluoropyridine derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this a key transformation in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The successful execution of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize representative reaction conditions and yields for the coupling of this compound with various arylboronic acids.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) & Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 °C, 12 h | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 °C, 16 h | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 °C, 8 h | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.5) | THF/H₂O (3:1) | 80 °C, 18 h | 78 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 120 °C, 6 h | 81 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods and should be optimized for specific boronic acids and desired scales.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a reliable starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-6-fluoropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.
-
Add degassed 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyridine, a key building block in the development of novel therapeutics and other advanced materials. The presence of the fluorine atom at the 6-position can significantly influence the reactivity of the pyridine (B92270) ring, making the optimization of reaction conditions crucial for achieving high yields and purity.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3] The generally accepted catalytic cycle proceeds through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-substituted 6-fluoropyridin-2-amine product, regenerating the active palladium(0) catalyst.[4]
The choice of catalyst, ligand, base, and solvent is critical to the success of the reaction and is highly dependent on the specific amine coupling partner.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-bromopyridine (B144113) derivatives with various amines. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong foundation for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[5] |
| Volatile Primary Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98[3] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Volatile Secondary Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | up to 98[3] |
| Morpholine (B109124) | - | - | - | - | - | - | - |
| Diethylamine (B46881) | - | - | - | - | - | - | - |
Experimental Protocols
The following protocols are generalized procedures for the Buchwald-Hartwig amination and should be optimized for the specific amine and scale of the reaction.
Protocol 1: General Procedure for the Amination of this compound
This protocol is adapted from procedures for similar 2-bromopyridine substrates.[5][6]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the flask. Seal the flask with a septum or cap.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Specific Procedure for Amination with a Volatile Amine
This protocol is specifically designed for use with low-boiling-point amines.[3][7]
Materials:
-
This compound
-
Volatile Amine (e.g., diethylamine, 1.5 - 2.0 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous Toluene
-
Sealed tube
Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound, Pd(OAc)₂, dppp, and NaOtBu.
-
Reagent Addition: Add anhydrous toluene, followed by the volatile amine.
-
Sealing and Reaction: Securely seal the tube and heat the reaction mixture to 80 °C with stirring.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
-
Purification: Follow step 7 from Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing the versatile building block, 2-Bromo-6-fluoropyridine. This reagent is of significant interest in medicinal chemistry and materials science due to its utility in forming a wide array of functionalized pyridine (B92270) derivatives. The differential reactivity of the bromine and fluorine substituents allows for selective transformations, making it a valuable precursor in the synthesis of complex molecular architectures.[1][2]
Overview of Synthetic Transformations
This compound serves as a key intermediate for introducing various substituents onto the pyridine ring through several powerful synthetic methodologies. The primary reaction pathways include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of two halogen atoms, facilitates nucleophilic aromatic substitution. This allows for the displacement of either the fluoro or bromo group by a variety of nucleophiles.
Below are detailed protocols and data for these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions due to the higher reactivity of aryl bromides compared to aryl fluorides in typical catalytic cycles.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] This reaction is widely employed to introduce various aryl and heteroaryl moieties at the 2-position of the pyridine ring.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03-0.05 mmol).
-
Add the degassed solvent system (5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Reflux | 12 | 85 | Adapted from similar reactions |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | Adapted from similar reactions |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 | Adapted from similar reactions |
Catalytic Cycle and Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[4] This reaction is particularly useful for coupling various primary and secondary amines with this compound.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, or RuPhos)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives:
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 85 | Adapted from[5] |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 90 | Adapted from similar reactions |
| n-Butylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 90 | 18 | 78 | Adapted from similar reactions |
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[6][7]
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
This protocol is based on the Sonogashira coupling of a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[8]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)
-
Copper(I) iodide (CuI, 30 mol%)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
Procedure:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst and CuI.[8]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.[8]
-
Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of Bromofluoropyridine Derivatives:
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | Adapted from[8] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85 | Adapted from[8] |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90 | Adapted from[8] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring of this compound is activated towards nucleophilic attack.[9] Generally, the fluorine atom is a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at that carbon.[10]
Substitution of the Fluoro Group
General Reaction Scheme:
Caption: SNAr at the C6-F position.
Experimental Protocol (with an Amine Nucleophile):
This protocol describes a typical procedure for the substitution of a fluoro group on a pyridine ring with an amine.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, 2.0 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., dimethyl sulfoxide, DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the solvent (5 mL).
-
Add the amine (2.0 mmol) and the base (2.0 mmol).
-
Heat the reaction mixture (e.g., to 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for SNAr on Fluoropyridine Derivatives:
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide | - | Methanol | Reflux | 4 | >90 | Adapted from similar reactions | | Ammonia | - | H₂O | 105 | 15 | 94 | Adapted from similar reactions | | Piperidine | K₂CO₃ | DMSO | 100 | 6 | 88 | Adapted from similar reactions |
SNAr Mechanism:
Caption: General mechanism for nucleophilic aromatic substitution.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridines. Through strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can selectively functionalize the pyridine core to access novel compounds for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this important synthetic intermediate.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2-Bromo-6-fluoropyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Bromo-6-fluoropyridine as a versatile building block in the synthesis of kinase inhibitors. This document outlines detailed experimental protocols, presents relevant quantitative data, and visualizes key biological pathways and synthetic workflows to support researchers in the design and execution of their drug discovery programs.
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its utility in constructing complex molecular architectures.[1] Its distinct chemical properties, including a reactive bromine atom and a fluorine substituent on the pyridine (B92270) ring, make it an ideal starting material for a variety of cross-coupling reactions. The bromine atom serves as a versatile handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity and selectivity of the final compound for the target kinase.[1]
This document focuses on the application of this compound in the synthesis of a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, providing a practical example of its utility in developing targeted therapeutics.
Featured Application: Synthesis of a Selective CDK9 Inhibitor
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional kinase that, in complex with its regulatory partner Cyclin T, plays a crucial role in the regulation of gene expression. The CDK9/Cyclin T complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
The following sections detail the synthesis of a potent and selective CDK9 inhibitor, NVP-2, which utilizes this compound as a key starting material.
Signaling Pathway
Caption: CDK9's role in transcriptional elongation and its inhibition.
Quantitative Data
The inhibitory activity of the synthesized compound, NVP-2, against CDK9 is summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| NVP-2 | CDK9/CycT1 | 0.51 |
Data obtained from a cited source for the final compound synthesized using this compound as a starting material.
Experimental Protocols
The synthesis of the CDK9 inhibitor involves a multi-step process, with the initial key step being the nucleophilic aromatic substitution of this compound.
Synthetic Workflow
Caption: General synthetic workflow for the CDK9 inhibitor.
Protocol 1: Synthesis of 4-(((6-bromopyridin-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile
This protocol details the nucleophilic aromatic substitution reaction between this compound and an amine.[1][2][3]
Materials:
-
This compound
-
4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
-
Triethylamine (B128534) (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (1.35 g, 9.61 mmol) in DMSO (10 mL), add this compound (1.41 g, 8.01 mmol) and triethylamine (2.43 g, 20.9 mmol).[1][3]
-
Heat the reaction mixture to 110 °C and reflux for 18 hours.[1][3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[1][3]
-
Dilute the mixture with ethyl acetate and wash with water and then brine (3 x 150 mL).[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the synthesis of a selective CDK9 inhibitor, as detailed in these notes, demonstrates its utility in constructing complex heterocyclic scaffolds. The amenability of this compound to widely used cross-coupling reactions provides a robust platform for the generation of diverse libraries of compounds for drug discovery and lead optimization. The protocols and data presented herein offer a solid foundation for researchers to explore the potential of this intermediate in their own kinase inhibitor development programs.
References
Application Notes: 2-Bromo-6-fluoropyridine as a Versatile Precursor for the Synthesis of Novel Agrochemicals
Introduction
2-Bromo-6-fluoropyridine is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with both a bromine and a fluorine atom.[1] This dual halogenation makes it a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly for the agrochemical and pharmaceutical industries. The distinct reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization through different reaction mechanisms. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2][3] Concurrently, the fluorine atom, positioned ortho to the ring nitrogen, activates the carbon for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatom nucleophiles.[4][5] This orthogonal reactivity profile permits the strategic construction of highly substituted pyridine derivatives, which are core scaffolds in many modern fungicides, herbicides, and insecticides.[6][7]
These application notes provide an overview of the key synthetic transformations involving this compound and present exemplary protocols for its use in constructing novel agrochemical scaffolds.
Key Synthetic Applications & Protocols
The two primary synthetic strategies utilizing this compound are Suzuki-Miyaura cross-coupling at the 2-position and nucleophilic aromatic substitution at the 6-position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming a C-C bond by coupling the C-Br bond of this compound with an organoboron reagent, typically a boronic acid or a boronic ester.[3] This reaction is fundamental for synthesizing 2-aryl or 2-heteroaryl-6-fluoropyridine derivatives.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)[2]
-
Degassed 1,4-Dioxane (B91453)
-
Degassed Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).[7]
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 v/v ratio via syringe.[2][7]
-
Reaction: Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir for 4-16 hours.[2]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-6-fluoropyridine product.[3]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrogen atom and the activating fluorine atom make the 6-position of the pyridine ring susceptible to attack by nucleophiles. This SNAr reaction is ideal for introducing N-, O-, or S-based functional groups.[4]
General Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general method for the substitution of the fluorine atom in a 2-aryl-6-fluoropyridine intermediate with a generic alcohol nucleophile (R-OH).
Materials:
-
2-Aryl-6-fluoropyridine (1.0 eq) (product from Suzuki coupling)
-
Alcohol (R-OH) (1.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.6 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Nucleophile Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add NaH (1.6 eq) portion-wise to the alcohol solution. Stir for 30 minutes at 0 °C to form the alkoxide nucleophile.
-
Substitution Reaction: Slowly add a solution of 2-aryl-6-fluoropyridine (1.0 eq) in anhydrous DMF to the alkoxide mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Proposed Synthesis of Novel Agrochemical Scaffolds
Using the protocols described above, this compound can serve as a divergent starting material for various agrochemical scaffolds.
Biological Activity of Structurally Related Agrochemicals
While specific agrochemicals directly synthesized from this compound are not detailed in publicly available literature, the resulting substituted pyridine scaffolds are present in numerous commercial and developmental agrochemicals. The tables below summarize quantitative data for analogous compounds, illustrating the potential fungicidal and insecticidal activity of molecules accessible from this precursor.
Table 1: Fungicidal Activity of Phenyl-Pyridine and Thiazolidine Analogs
Data for exemplary compounds against common plant pathogens.
| Compound Class | Target Pathogen | EC₅₀ (mg/L) | Reference |
| Phenyl-Pyridine Carboxamide | Sclerotinia sclerotiorum | 4.90 | [9] |
| Phenyl-Pyridine Carboxamide | Botrytis cinerea | 7.57 | [9] |
| Phenyl-Pyridine Carboxamide | Rhizoctonia cerealis | 7.84 | [9] |
| Cyano-methylene Thiazolidine | Podosphaera xanthii | 0.5 - 19.1 | [10][11] |
| Cyano-methylene Thiazolidine | Blumeria graminis f. sp. tritici | >200 | [10][11] |
EC₅₀ (Effective Concentration, 50%) is the concentration of a compound that gives half-maximal response.
Table 2: Insecticidal Activity of Flubendiamide (B33115) Analogs and Other Pyridine Derivatives
Data for exemplary compounds against common insect pests.
| Compound Class | Target Pest | LC₅₀ (mg/L) | Reference |
| Flubendiamide Analog (8h) | Oriental Armyworm | 0.0512 | [12] |
| Flubendiamide (Commercial) | Oriental Armyworm | 0.0412 | [12] |
| Flupyrimin Analog (B2) | Diamondback Moth | ~25 (70% lethality) | [13] |
| Flupyrimin Analog (B3) | Diamondback Moth | ~25 (70% lethality) | [13] |
LC₅₀ (Lethal Concentration, 50%) is the concentration of a compound that is lethal to 50% of the tested population.
Disclaimer: The compounds listed in the tables are for illustrative purposes to show the biological potential of complex pyridine scaffolds. They are not confirmed to be synthesized from this compound.
This compound is a powerful and versatile precursor for constructing novel agrochemical candidates. Its well-defined and orthogonal reactivity at the C2 and C6 positions allows for the systematic and efficient synthesis of diverse libraries of substituted pyridines. The established protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution provide researchers with reliable methods to explore this chemical space, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides.
References
- 1. CAS 144100-07-2: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and bromine substituents. The methodologies detailed herein—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—offer robust strategies for the synthesis of novel 2,6-disubstituted pyridine (B92270) derivatives, which are key scaffolds in many pharmaceutical agents and functional materials.
Introduction
This compound is a valuable synthetic intermediate, enabling the selective introduction of a wide array of functional groups at the 2- and 6-positions of the pyridine ring. The differential reactivity of the C-Br and C-F bonds allows for sequential and site-selective functionalization. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document outlines established protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions, providing researchers with a practical guide for the synthesis of complex pyridine-containing molecules.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is widely used in the pharmaceutical industry to construct complex molecular frameworks.[2] The coupling of this compound with various arylboronic acids or their derivatives provides access to a diverse range of 2-aryl-6-fluoropyridines.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(1-phenyl-1-(3-pinacolborylphenyl)ethyl)pyridine | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 86[3] |
| 2 | Potassium p-tolyltrifluoroborate | Pd/C | O₂ | H₂O | 100 | 2 | 93[4] |
| 3 | Potassium o-tolyltrifluoroborate | Pd/C | O₂ | H₂O | 100 | 2 | 86[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from literature procedures for the Suzuki-Miyaura coupling of 2-halopyridines.[2][3]
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-10 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Generalized Suzuki-Miyaura Coupling Scheme.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction allows for the coupling of a wide range of amines with aryl halides, providing a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzimidazole | - | - | K₂CO₃ | DMSO | 70 | 24 | 65[5] |
| 2 | Indazole | - | - | K₂CO₃ | DMSO | 70 | 24 | 72[5] |
| 3 | 4,5,6,7-Tetrahydro-1H-indazole | - | - | K₂CO₃ | DMSO | 70 | 24 | 85[5] |
| 4 | Indole | - | - | K₂CO₃ | DMSO | 90 | 24 | 55[5] |
| 5 | Phenylmethanamine | BretPhos Pd G3 (3) | - | NaOt-Bu | - | - | - | -[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on a reported procedure for the amination of this compound.[5]
Materials:
-
This compound
-
Amine (1.2 - 2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP), or a pre-formed catalyst (e.g., BretPhos Pd G3) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand (if separate) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), and the base (1.4-2.0 equiv).
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 70-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized Buchwald-Hartwig Amination Scheme.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a valuable method for the synthesis of substituted alkynes and conjugated enynes. While specific examples with this compound are not abundant in the searched literature, the following protocol is adapted from a procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine and should serve as an excellent starting point.
Experimental Protocol: Sonogashira Coupling (Adapted)
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (5 mol%), and CuI (5 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, which can also serve as the solvent).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized Sonogashira Coupling Scheme.
Stille Coupling: Synthesis of 2-Substituted-6-fluoropyridines
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. A key advantage of this reaction is the stability of the organotin reagents to air and moisture.[3] While no specific examples of Stille coupling with this compound were identified in the targeted literature search, the following general protocol for the Stille coupling of bromopyridines can be adapted.
Experimental Protocol: Stille Coupling (General)
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (2-5 mol%).
-
If required, add the additive.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Generalized Stille Coupling Scheme.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General Experimental Workflow.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of 2,6-disubstituted pyridine derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the utility of this valuable building block in drug discovery, materials science, and other areas of chemical research. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. US20230322758A1 - Compounds as glp-1r agonists - Google Patents [patents.google.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Buy 2-amino-4-quinolin-4-yloxyphenol [smolecule.com]
- 4. WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 3-Bromo-6-cyclopropyl-2-fluoropyridine | Benchchem [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient heteroaromatic systems like pyridines.[1][2] 2-Bromo-6-fluoropyridine is a valuable and versatile building block in medicinal chemistry and agrochemical research, offering two distinct halogen atoms for substitution.[3] The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack. The presence of two halogens at the ortho-positions (2- and 6-) to the ring nitrogen further enhances this reactivity.
A key feature of SNAr reactions on di-halogenated pyridines is the potential for regioselectivity. In the case of this compound, the reaction is highly selective for substitution at the C-6 position, displacing the fluoride (B91410) ion. This is because the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[1] The highly electronegative fluorine atom polarizes the C-F bond more effectively than bromine, making the C-6 carbon more electrophilic and thus more susceptible to nucleophilic attack.[4] Consequently, fluoride is an excellent leaving group in SNAr reactions, with the general reactivity trend being F > Cl > Br > I.[4] This selective reactivity allows for the synthesis of 6-substituted-2-bromopyridines, which can undergo further transformations at the C-2 position (e.g., via palladium-catalyzed cross-coupling reactions).
These application notes provide an overview of SNAr reactions on this compound with various classes of nucleophiles and offer detailed protocols for their implementation in a laboratory setting.
Application Notes: Reactivity and Scope
The SNAr reaction of this compound is compatible with a wide range of nucleophiles, including amines, alcohols, and thiols. The reactions are typically conducted in polar aprotic solvents and often in the presence of a base to deprotonate the nucleophile or neutralize the H-F byproduct.
1. Reactions with Amine Nucleophiles: Primary and secondary amines readily displace the fluoride at the C-6 position. These reactions are among the most common applications of this substrate. The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and organic bases like triethylamine (B128534) (Et₃N).[5] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are frequently used.
2. Reactions with Alcohol Nucleophiles: Alcohols react as their corresponding alkoxides to form aryl ethers. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol, generating a more potent nucleophile.[5] Anhydrous conditions are essential for these reactions to prevent quenching of the strong base.[1]
3. Reactions with Thiol Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions and can be used to synthesize aryl sulfides.[6] The reaction can be performed with the thiol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.[5][6] These reactions often proceed under mild conditions and give high yields.[7]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the SNAr of this compound with representative nucleophiles. Yields are typically high, demonstrating the efficiency of these transformations.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine (B109124) | K₂CO₃ | DMSO | 80 - 100 | 4 - 12 | > 90 |
| Piperidine | K₃PO₄ | Dioxane | 100 | 6 - 16 | > 90 |
| Aniline | Cs₂CO₃ | DMF | 100 - 120 | 12 - 24 | 85 - 95 |
| Benzylamine | Et₃N | MeCN | 80 | 8 - 18 | 85 - 95 |
Table 2: SNAr with Alcohol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol (B129727) | NaH | THF | 25 - 60 | 2 - 6 | > 95 |
| Phenol | K₂CO₃ | DMF | 100 - 120 | 12 - 24 | 80 - 90 |
| Isopropanol | KOtBu | THF | 25 - 60 | 4 - 12 | 85 - 95 |
| Benzyl Alcohol | NaH | DMF | 60 - 80 | 6 - 16 | 90 - 98 |
Table 3: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 - 50 | 1 - 4 | > 95 |
| Benzyl Mercaptan | NaH | THF | 25 | 1 - 3 | > 95 |
| Ethanethiol | Et₃N | MeCN | 50 | 2 - 6 | 90 - 98 |
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: Typical experimental workflow for SNAr reactions.
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon), especially when using strong bases like NaH or KOtBu.[1]
-
Anhydrous solvents should be used to prevent the quenching of reactive intermediates and bases.[1]
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 4-(2-Bromopyridin-6-yl)morpholine (Reaction with an Amine)
This protocol describes a standard procedure for the reaction of this compound with a secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water & Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add morpholine (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 4-(2-Bromopyridin-6-yl)morpholine.
Protocol 2: Synthesis of 2-Bromo-6-methoxypyridine (Reaction with an Alcohol)
This protocol details the reaction with an alcohol nucleophile using a strong base.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methanol (MeOH, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.5 eq) and stir for 20-30 minutes at 0 °C to form the sodium methoxide (B1231860).
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the methoxide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with dichloromethane (3 x volumes).[4]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 2-Bromo-6-methoxypyridine.[4]
Protocol 3: Synthesis of 2-Bromo-6-(phenylthio)pyridine (Reaction with a Thiol)
This protocol outlines the synthesis of an aryl sulfide (B99878) derivative.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add thiophenol (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired 2-Bromo-6-(phenylthio)pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. CAS 144100-07-2: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Synthesis of 2,6-Disubstituted Pyridines: A Detailed Guide Utilizing 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the synthesis of a diverse range of 2,6-disubstituted pyridines, leveraging the versatile starting material, 2-bromo-6-fluoropyridine. The strategic placement of two distinct halogen atoms allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The resulting 2,6-disubstituted pyridine (B92270) scaffolds are prevalent in numerous pharmaceutical agents and biologically active compounds.[1][2][3][4][5]
Introduction
This compound is an attractive starting material for the synthesis of 2,6-disubstituted pyridines due to the differential reactivity of its carbon-bromine and carbon-fluorine bonds. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 2-position while leaving the C-F bond intact for subsequent transformations. This sequential approach allows for the controlled and efficient synthesis of a wide array of asymmetrically substituted pyridines.
This document outlines detailed experimental procedures for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, at the 2-position of this compound.
Reaction Workflows
The general workflow for the synthesis of 2,6-disubstituted pyridines from this compound involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction at the more reactive 2-position (C-Br bond). The second, optional step would involve the substitution of the fluorine at the 6-position, which typically requires harsher conditions.
Caption: General workflow for the synthesis of 2,6-disubstituted pyridines.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-fluoropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2][6] This protocol details the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene (B28343), Dioxane, DMF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure: [6]
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoropyridine.
Quantitative Data for Suzuki Coupling of 2-Halopyridines:
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16-24 | 15-80 |
| Pd(dppf)Cl₂ (3) | Na₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | High |
Note: Yields are highly dependent on the specific arylboronic acid and reaction conditions used.[7][8]
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-fluoropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This protocol is adapted from a procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[11]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Solvent mixture: THF/Et₃N (2:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure: [11]
-
To a degassed solution of this compound in a mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-6-fluoropyridine product.
Quantitative Data for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine: [11]
| Alkyne | Product Yield (%) |
| Unfunctionalized alkynes | 85-93 |
| Alkynes with free alcohols/amines | ~90 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-fluoropyridines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12] This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.[13]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridines: [13]
| Amine | Catalyst System | Base | Yield (%) |
| Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | 55-98 |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | 60 |
Applications in Drug Development
2,6-Disubstituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their capacity for hydrogen bonding, which can enhance binding to biological targets.[1] These scaffolds are found in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[2][4][5] The ability to readily synthesize a diverse library of these compounds using the methods described herein is of significant value to drug discovery programs. For instance, certain 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[3]
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of a wide array of 2,6-disubstituted pyridines from the readily available starting material, this compound. The selective functionalization of the C-Br bond through Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination offers a powerful strategy for the generation of novel chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application of 2-Bromo-6-fluoropyridine in the Synthesis of High-Performance Electron-Transporting Polymers for Organic Electronics
Introduction:
2-Bromo-6-fluoropyridine is a versatile heterocyclic building block increasingly utilized in materials science for the synthesis of advanced organic electronic materials. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyridine (B92270) nitrogen and the fluorine atom, make it an attractive component for creating electron-deficient polymers. These materials are crucial for improving the efficiency and stability of various organic electronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) where they can function as efficient electron-transporting or host materials. This application note details the use of this compound in the synthesis of a fluorene-based copolymer and outlines its photophysical and electroluminescent properties.
Application in Conjugated Polymers for OLEDs
The incorporation of the 6-fluoropyridine moiety into a conjugated polymer backbone can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This is a critical factor for facilitating efficient electron injection from the cathode and ensuring balanced charge transport within an OLED device, ultimately leading to higher quantum efficiencies and lower operating voltages.
A prime example is the synthesis of a copolymer of 9,9-dioctylfluorene and this compound. The fluorene (B118485) unit provides good solubility, high photoluminescence quantum yield, and excellent film-forming properties, while the this compound unit introduces the desired electron-deficient character. The resulting poly(9,9-dioctylfluorene-co-6-fluoropyridine) (PFFP) is a promising candidate for use as an electron-transporting layer or as a host material for phosphorescent emitters in OLEDs.
Quantitative Data Summary
The following table summarizes the key properties of a representative poly(9,9-dioctylfluorene-co-6-fluoropyridine) copolymer synthesized via Suzuki polycondensation.
| Property | Value |
| Molecular Weight (Mw) | 25,000 - 35,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| UV-Vis Absorption (λ_max, film) | 385 nm |
| Photoluminescence (λ_em, film) | 430 nm (blue emission) |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 eV |
| Electrochemical Band Gap | 3.1 eV |
Experimental Protocols
Synthesis of poly(9,9-dioctylfluorene-co-6-fluoropyridine) via Suzuki Polycondensation
This protocol describes a typical Suzuki coupling reaction for the synthesis of the aforementioned copolymer.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Acetone
Procedure:
-
In a flame-dried Schlenk flask, combine 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and cycle between vacuum and argon three times to create an inert atmosphere.
-
Through the septum, add degassed toluene (20 mL) and a degassed 2M aqueous solution of sodium carbonate (5 mL).
-
Immerse the flask in an oil bath preheated to 90 °C.
-
Stir the reaction mixture vigorously under an argon atmosphere for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Redissolve the polymer in a minimal amount of chloroform (B151607) and reprecipitate it from methanol.
-
Filter the purified polymer and dry it under vacuum at 60 °C for 24 hours.
OLED Fabrication and Characterization
This protocol outlines the fabrication of a simple single-layer OLED device to evaluate the electroluminescent properties of the synthesized polymer.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
poly(9,9-dioctylfluorene-co-6-fluoropyridine) (PFFP)
-
Aluminum (Al) wire for thermal evaporation
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Prepare a 10 mg/mL solution of PFFP in chlorobenzene and filter it through a 0.45 µm PTFE syringe filter.
-
Spin-coat the PFFP solution onto the ITO substrate at 2000 rpm for 60 seconds to form a thin film (approximately 80 nm).
-
Anneal the film at 80 °C for 30 minutes inside a nitrogen-filled glovebox.
-
Transfer the substrate into a thermal evaporator.
-
Deposit a 100 nm thick aluminum cathode onto the polymer film at a pressure below 10⁻⁶ Torr.
-
Encapsulate the device to prevent degradation from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.
Visualizations
Caption: Workflow for the synthesis of poly(9,9-dioctylfluorene-co-6-fluoropyridine).
Caption: Workflow for the fabrication and characterization of a single-layer OLED.
Caption: Energy level diagram of the PFFP copolymer relative to typical OLED electrodes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-fluoropyridine. This challenging substrate requires careful optimization of reaction conditions to achieve high yields and minimize side products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Yield | Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] Inefficient Oxidative Addition: The C-Br bond of this compound can be less reactive, leading to a slow rate-determining step.[1] Poor Quality Reagents: Degradation of the boronic acid/ester or impurities in solvents can hinder the reaction.[2] | Use Bulky Ligands: Employ sterically hindered phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[1] Optimize Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and increase catalyst loading if necessary.[3] Increase Temperature: Carefully raising the reaction temperature (e.g., 80-110 °C) can facilitate oxidative addition.[2][4] Ensure Reagent Purity: Use high-purity, anhydrous, and degassed solvents and fresh, properly stored boronic acids or their more stable ester/trifluoroborate salt counterparts.[1][2] |
| Significant Side Product Formation | Protodeboronation: The boronic acid coupling partner is replaced by a hydrogen atom, a common side reaction with heteroaryl boronic acids, especially in the presence of aqueous bases.[4][5][6] Homocoupling: Self-coupling of the boronic acid or the aryl halide, often promoted by the presence of oxygen.[1][4][7] Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.[7] | Minimize Water: Use anhydrous solvents or more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1] Thorough Degassing: Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) to remove oxygen.[1][7] Optimize Base and Temperature: Use the minimum effective amount of a carefully chosen base (e.g., K₃PO₄).[6] Avoid excessively high temperatures and prolonged reaction times.[2] |
| Reaction Stalls or is Sluggish | Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium complex can be slow.[4][5] Inappropriate Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and for the solubility of all reaction components.[1][7] | Choice of Base: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][4] Solvent System: A mixture of an aprotic polar solvent and water (e.g., 1,4-dioxane (B91453)/water in a 4:1 ratio) is often a good starting point.[7] Use Boronic Esters: Consider using boronic esters, which can sometimes exhibit different reactivity profiles.[1] |
| Catalyst Decomposition (Turns Black) | Insufficient Ligand: Not enough ligand to stabilize the active Pd(0) species.[6] High Temperature: Excessive heat can lead to catalyst decomposition.[6] Impurities: Contaminants in the starting materials or solvents can poison the catalyst.[6] | Adjust Ligand:Palladium Ratio: A slight increase in the ligand-to-palladium ratio may be beneficial.[6] Use Robust Ligands: Employ sterically hindered, electron-rich ligands that form more stable palladium complexes.[6] Control Temperature: Lower the reaction temperature.[6] Purify Reagents: Ensure all reagents and solvents are of high purity.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: The "2-pyridyl problem" is a known challenge in Suzuki couplings.[2] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[4] Additionally, 2-halopyridines can be less reactive in the crucial oxidative addition step compared to other aryl halides.[1]
Q2: Which palladium catalyst and ligand system is most effective?
A2: While there is no universal solution, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success with challenging 2-halopyridine substrates.[8] Commonly recommended ligands include SPhos, XPhos, and other Buchwald-type dialkylbiaryl phosphines.[1][4] These ligands promote the oxidative addition step and their steric bulk helps prevent catalyst inhibition by the pyridine nitrogen.[4] Pre-formed catalysts, such as XPhos Pd G3, can also offer improved performance and reproducibility.[2]
Q3: What is the best base and solvent combination for this reaction?
A3: The choice of base and solvent is critical and often interdependent.[7] For challenging couplings with 2-bromopyridines, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate.[2][4] A common and effective solvent system is a mixture of an aprotic solvent like 1,4-dioxane or toluene (B28343) with water (e.g., a 4:1 v/v ratio).[7] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[7]
Q4: How can I minimize the risk of protodeboronation of my boronic acid?
A4: Protodeboronation is a significant side reaction, especially with heteroaryl boronic acids.[4][5] To minimize this, you can:
-
Use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1]
-
Ensure your solvents are anhydrous if the reaction conditions permit.
-
Use the minimum effective amount of base and avoid overly harsh basic conditions.[6]
-
Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[6]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is crucial to maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment.[7] Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the active Pd(0) catalyst.[7] It can also promote the unwanted homocoupling of the boronic acid.[1][4]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized starting protocol that may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.[2]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[2][4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4][7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-fluoropyridine Cross-Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-fluoropyridine in cross-coupling reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in my cross-coupling reaction with this compound?
A1: The primary byproducts are generally consistent across different palladium-catalyzed cross-coupling reactions, with some specificity for the type of reaction. The most common include:
-
Protodebromination (Hydrodehalogenation): The bromine atom on this compound is replaced by a hydrogen atom, yielding 2-fluoropyridine (B1216828). This is a common byproduct in Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[1]
-
Homocoupling: This involves the dimerization of your coupling partners.
-
Protodeboronation: Specific to Suzuki-Miyaura reactions, this is the cleavage of the C-B bond of the organoboron reagent, replacing the boron functional group with a hydrogen atom.[3][5]
Q2: My reaction yield is low, and I see a significant amount of 2-fluoropyridine. What is causing this?
A2: The formation of 2-fluoropyridine is due to protodebromination (hydrodehalogenation). This side reaction can be promoted by several factors, including the presence of water or other proton sources in your reaction mixture.[6] The choice of base and the stability of the palladium catalyst can also influence the rate of this undesired reaction.
Q3: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A3: Homocoupling of the boronic acid is a common issue, often exacerbated by the presence of oxygen or incompletely reduced Pd(II) species.[1][3] To minimize this byproduct:
-
Ensure a scrupulously inert atmosphere: Thoroughly degas your solvents and the reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[7]
-
Use a Pd(0) precatalyst: Precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active Pd(0) state. If you use a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes promote homocoupling.[7]
-
Add a mild reducing agent: The addition of a small amount of a mild reducing agent, such as potassium formate, can help to ensure that any Pd(II) species are converted to the active Pd(0) catalyst without interfering with the main catalytic cycle.
Q4: Why are cross-coupling reactions with 2-halopyridines often challenging?
A4: 2-halopyridines can be challenging substrates due to the propensity of the pyridine (B92270) nitrogen to coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby slowing down or inhibiting the catalytic cycle.[8][9] The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Catalyst deactivation by pyridine nitrogen; Inefficient transmetalation; Protodeboronation of boronic acid.[3][9] | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase reaction temperature. Use a more stable boronic ester (e.g., pinacol (B44631) ester).[3] |
| Significant Protodebromination | Presence of moisture; Suboptimal base. | Use anhydrous solvents and reagents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| High Level of Boronic Acid Homocoupling | Oxygen in the reaction mixture; Inefficient reduction of Pd(II) precatalyst.[3] | Thoroughly degas all solvents and the reaction vessel. Use a Pd(0) source (e.g., Pd(PPh₃)₄). |
The following table provides representative data on how reaction conditions can affect product and byproduct yields in the Suzuki-Miyaura coupling of 2-bromopyridines.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (µW) | 70 | [10] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 100 | 92 | [10] |
Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Catalyst poisoning by pyridine nitrogen; Weak base.[8] | Employ bulky ligands (e.g., XPhos, BINAP). Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[8] |
| Formation of Protodebrominated Byproduct | Presence of a proton source. | Ensure anhydrous conditions. |
| Catalyst Decomposition (turns black) | High reaction temperature; Ligand degradation. | Lower the reaction temperature and increase reaction time. Use a more robust ligand.[2] |
This table presents example yields for the Buchwald-Hartwig amination of substituted 2-bromopyridines, demonstrating the impact of the amine coupling partner.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | [11] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [6] |
Sonogashira Coupling
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Catalyst inhibition. | Increase catalyst loading; screen different ligands. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; High copper catalyst concentration.[4] | Rigorously degas the reaction mixture. Use copper-free conditions or minimize the amount of CuI. |
| Protodebromination of Starting Material | Presence of a proton source. | Use anhydrous solvents and reagents. |
The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound to this compound, and illustrates the product-to-byproduct ratio under specific conditions.
| Aryl Halide | Alkyne | Product Yield (%) | Alkyne Homocoupling Byproduct Yield (%) |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | 25 | ~10 |
| Reaction conditions were not fully optimized in this reported instance.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is based on a method for the related 6-bromo-3-fluoro-2-cyanopyridine.[4]
-
Reaction Setup: To a Schlenk flask, add this compound (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%), and the copper co-catalyst (e.g., CuI, 30 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Base Addition: Add a degassed mixture of THF and Et₃N (e.g., 2:1 ratio).
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture and purify directly by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for common issues in this compound cross-coupling reactions.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
preventing protodeboronation in Suzuki reactions of 2-Bromo-6-fluoropyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-6-fluoropyridine, with a focus on preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond. This consumes the nucleophilic coupling partner, leading to the formation of a deboronated arene byproduct instead of the desired biaryl product. This reduces the yield of the target molecule and complicates purification. Pyridine-containing boronic acids are particularly susceptible to this side reaction, a challenge often referred to as the "2-pyridyl problem," due to the influence of the nitrogen atom.
Q2: What are the primary factors that promote protodeboronation in this specific reaction?
A2: Several factors can accelerate protodeboronation:
-
pH of the reaction medium: Pyridylboronic acids can form zwitterionic intermediates under neutral or near-neutral pH conditions, which are highly susceptible to protodeboronation. Both strongly acidic and basic conditions can help to minimize the concentration of this reactive intermediate.
-
Choice of Base: While a base is essential for the catalytic cycle, its strength and nature are critical. Strong bases, especially in the presence of water, can promote protodeboronation.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Water Content: Water can act as a proton source for the cleavage of the carbon-boron bond. While Suzuki reactions often benefit from some water, excessive amounts can be detrimental.
-
Catalyst System: A slow or inefficient catalyst system can allow more time for the protodeboronation side reaction to occur. A highly active catalyst that promotes rapid cross-coupling can outcompete protodeboronation.
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed:
-
Use of Stabilized Boron Reagents: Instead of using a free boronic acid, consider more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or pinacol (B44631) esters. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.
-
Optimization of Reaction Conditions:
-
Base Selection: Use milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). Cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvent Choice: Anhydrous solvents or carefully controlled amounts of water in the solvent system can be beneficial. Common solvents include dioxane, toluene, and THF.
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can reduce the rate of protodeboronation.
-
-
Employ a Highly Active Catalyst System: Modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly accelerate the desired cross-coupling, thereby outcompeting the protodeboronation side reaction.
Q4: Can I use microwave irradiation for the Suzuki coupling of this compound?
A4: Yes, microwave-assisted synthesis can be a very effective method for this reaction.[1] It often leads to significantly reduced reaction times and can improve yields by rapidly accessing the desired product before significant protodeboronation occurs.[1] However, optimization of temperature and time is crucial to avoid decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product, with significant recovery of starting materials. | 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Ineffective base. | 1. Switch to a more active catalyst system, such as a pre-formed palladium catalyst with a bulky phosphine ligand (e.g., SPhos, XPhos). 2. Increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation. 3. Screen different bases, such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Significant amount of protodeboronated byproduct (fluoro-pyridine) is observed. | 1. Decomposition of the boronic acid. 2. Reaction conditions are too harsh (high temperature, strong base). 3. Inefficient catalyst turnover. | 1. Switch from the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). 2. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃). Use anhydrous solvents. 3. Employ a more active catalyst/ligand system to accelerate the cross-coupling. |
| Formation of homocoupled byproducts (bipyridine or biaryl from the boronic acid). | 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step. | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. 2. Optimize the base and consider using a slight excess of the boronic acid derivative. |
| Reaction is sluggish and incomplete. | 1. Catalyst deactivation by the pyridine (B92270) nitrogen. 2. Poor solubility of reagents. | 1. Use bulky ligands (e.g., Buchwald-type ligands) that can shield the palladium center. 2. Choose a solvent system in which all components are soluble at the reaction temperature. For inorganic bases, a small amount of water can sometimes improve solubility. |
Data Presentation
Disclaimer: The following data is compiled from various sources and includes reactions of closely related substituted 2-bromopyridines. Yields are highly dependent on the specific boronic acid, reagents, and reaction conditions. This data should be used as a guide for reaction optimization.
Table 1: Comparison of Bases in the Suzuki Coupling of 2-Halopyridines
| Entry | 2-Halopyridine | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 81 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Isopropanol/H₂O | 80 | 1 | 96 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 98 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene | 90 | 16 | 97 |
| 5 | 2-Bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | (A-taphos)₂PdCl₂ (5) | CsF (2) | DME/H₂O | 100 (MW) | 0.33 | 92 |
Table 2: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of 2-Bromopyridines
| Entry | 2-Halopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | >90 |
| 2 | 2-Fluoropyridine-3-boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 80-90 |
| 3 | 2-Fluoropyridine-3-boronic acid | 2-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 (MW) | >90 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound using a Buchwald Ligand
This protocol is a good starting point for achieving high yields while minimizing protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or MIDA boronate (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand, and add them to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol is suitable for rapid synthesis and optimization.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453)/Water (4:1 mixture, degassed)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
Technical Support Center: Catalyst and Ligand Selection for Difficult 2-Bromo-6-fluoropyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with the challenging substrate, 2-Bromo-6-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
A1: The difficulties in using this compound in cross-coupling reactions stem from a combination of electronic and steric factors, as well as the inherent properties of the pyridine (B92270) ring. The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes. This is a common issue with 2-halopyridine substrates.
-
Electronic Effects: The fluorine atom at the 6-position is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond at the 2-position. This can affect the rate-determining oxidative addition step in the catalytic cycle.
-
Side Reactions: The substrate can be prone to side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen atom) and the formation of homocoupled byproducts.
Q2: What are the most critical parameters to control for a successful coupling reaction with this compound?
A2: For successful couplings, careful optimization of the following parameters is crucial:
-
Catalyst and Ligand Choice: The selection of an appropriate palladium catalyst and, more importantly, a suitable phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands are often required to overcome catalyst inhibition and promote efficient oxidative addition.
-
Base Selection: The choice of base is critical and can significantly impact the reaction yield. It must be strong enough to facilitate the desired catalytic steps but not so harsh as to cause degradation of the starting materials or promote side reactions.
-
Solvent System: The solvent must be able to dissolve all reaction components and should be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but controlled to minimize the formation of byproducts.
Q3: Can you recommend a general starting point for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) catalyst such as Pd(PPh₃)₄, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A common base to start with is K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent like dioxane or toluene (B28343) with water. The reaction is usually heated to between 80-110 °C.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium precursor and ligand. 2. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). 3. Degas all solvents thoroughly before use. |
| Catalyst Inhibition | 1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, or RuPhos). These ligands can sterically shield the palladium center from coordination by the pyridine nitrogen. 2. Consider using a pre-formed palladium-ligand complex (precatalyst) for more reproducible results. |
| Inefficient Oxidative Addition | 1. Increase the reaction temperature in increments of 10-20 °C. 2. Switch to a more electron-rich ligand to facilitate the oxidative addition step. |
| Poor Solubility of Reagents | 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water) to ensure all components are dissolved at the reaction temperature. |
Issue 2: Formation of Significant Byproducts
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Ensure thorough degassing of all solvents and the reaction vessel. 2. Use a pre-formed Pd(0) catalyst source like Pd(PPh₃)₄ to avoid incomplete reduction of a Pd(II) precatalyst. |
| Protodeboronation (Suzuki) | Presence of Water and/or Strong Base: This side reaction replaces the boronic acid group with a hydrogen atom. | 1. Use anhydrous solvents and ensure all reagents are dry. 2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃). 3. Consider using a boronate ester (e.g., pinacol (B44631) ester) of the boronic acid, which is generally more stable. |
| Hydrodehalogenation (General) | Moisture or Impurities: Water or other proton sources can lead to the replacement of the bromine atom with hydrogen. | 1. Use scrupulously dry reagents and solvents. 2. Ensure the purity of the coupling partner (e.g., amine in Buchwald-Hartwig reactions). 3. The choice of base and ligand can influence this side reaction; screening may be necessary. |
Catalyst and Ligand Selection for this compound Couplings
Suzuki-Miyaura Coupling (C-C Bond Formation)
For the coupling of this compound with arylboronic acids, the use of bulky, electron-rich phosphine ligands is highly recommended.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/Water | Not Specified | 62 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 95 | 86[1][2] |
| Pd/C | - | K₂CO₃ | Isopropanol/Water | 80 | Good to Excellent[3] |
DME = Dimethoxyethane
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system to achieve good yields, especially with less reactive amines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) |
| Not Specified | Not Specified | K₂CO₃ | DMSO | 70 | Benzimidazole | Moderate |
| BretPhos Pd G3 | BretPhos | NaOt-Bu | Not Specified | Not Specified | Phenylmethanamine | Not Specified[4] |
Note: Specific yield data for a broad range of amines with this compound is limited in the provided search results. The conditions above represent starting points for optimization.
Other Cross-Coupling Reactions
While specific data for this compound is limited for the following reactions, general conditions for similar bromopyridine substrates can be adapted.
-
Sonogashira Coupling (C-C, C-sp bond): Typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine) in a solvent like THF or DMF.[5][6][7][8]
-
Stille Coupling (C-C bond): Involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and an organostannane reagent.[9][10][11][12]
-
Negishi Coupling (C-C bond): Utilizes a palladium or nickel catalyst with an organozinc reagent.[13][14][15][16][17][18]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid Ester
This protocol is adapted from a successful coupling of this compound.[1][2]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 95 °C with vigorous stirring for 3 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BretPhos Pd G3, 3 mol%)[4]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision workflow for catalyst and ligand selection.
Caption: A troubleshooting guide for common coupling issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates [html.rhhz.net]
- 4. scribd.com [scribd.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling Side Reactions with 2-Bromo-6-fluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage homocoupling side reactions encountered during cross-coupling experiments with 2-Bromo-6-fluoropyridine.
Troubleshooting Guides
Homocoupling of this compound to form 5,5'-difluoro-2,2'-bipyridine (B13641048) is a common side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to identifying the root causes of this and other homocoupling side reactions, and offers practical solutions to minimize their formation.
Suzuki-Miyaura Coupling
Problem: Significant formation of 5,5'-difluoro-2,2'-bipyridine and/or boronic acid homocoupling.
| Potential Cause | Recommended Solutions & Mitigating Actions |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for solvents.[1] Maintain a positive pressure of an inert atmosphere throughout the experiment.[2] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II). If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent (e.g., a small amount of phosphine (B1218219) ligand or an additive like potassium formate) to facilitate the reduction to the active Pd(0) species.[1] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos or XPhos) which can promote the desired cross-coupling pathway over side reactions. For 2-substituted pyridines, these ligands can be particularly effective.[3] |
| Inappropriate Base or Solvent | Optimize the base and solvent system. For Suzuki couplings of halopyridines, a common system is K₃PO₄ or K₂CO₃ as the base in a mixture of 1,4-dioxane (B91453) and water.[2] The choice of base can influence the rate of transmetalation versus side reactions. |
| Slow Transmetalation | Increase the reaction temperature moderately to promote the transmetalation step. Ensure the appropriate stoichiometry of the boronic acid (typically 1.1 to 1.5 equivalents).[3] |
Sonogashira Coupling
Problem: Formation of diyne byproduct from alkyne homocoupling (Glaser coupling) and/or 5,5'-difluoro-2,2'-bipyridine.
| Potential Cause | Recommended Solutions & Mitigating Actions |
| Presence of Oxygen | As with Suzuki coupling, the rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne.[4] |
| Copper(I) Co-catalyst | The copper(I) co-catalyst is a primary promoter of Glaser coupling.[5] Employ copper-free Sonogashira protocols where possible. If copper is necessary, use the lowest effective catalyst loading. |
| Inappropriate Base | The choice of amine base can influence the extent of homocoupling. Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at minimizing this side reaction compared to triethylamine.[4] |
| Reaction Temperature | Elevated temperatures can sometimes increase the rate of alkyne homocoupling. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Quantitative Data Example for a Related Substrate: In a Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound, the alkyne homocoupling byproduct was observed in approximately 10% yield under specific conditions.[6]
Buchwald-Hartwig Amination
Problem: Formation of 5,5'-difluoro-2,2'-bipyridine.
| Potential Cause | Recommended Solutions & Mitigating Actions |
| Catalyst Deactivation/Side Reactions | The coordination of the pyridine (B92270) nitrogen to the palladium center can sometimes lead to catalyst deactivation or facilitate side reactions. The use of bulky, electron-rich ligands is crucial. |
| Inappropriate Base Strength | The choice of base is critical. Strong bases like sodium tert-butoxide are commonly used and have been shown to be effective for the amination of 2-bromopyridines.[7] However, the optimal base may vary depending on the specific amine coupling partner. |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination, can sometimes be slow for electron-deficient heteroaryls. Optimizing the ligand and reaction temperature can help to promote this step and minimize the lifetime of intermediates that could lead to side reactions. |
| Reaction Conditions | For volatile amines, conducting the reaction in a sealed tube can be beneficial to maintain the concentration of the amine and drive the reaction to completion.[8] |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of this compound in my Suzuki-Miyaura reaction. How can I confirm its identity and what are the primary strategies to avoid it?
A1: The byproduct is likely 5,5'-difluoro-2,2'-bipyridine. You can confirm its identity by isolating the byproduct via chromatography and characterizing it using techniques like NMR and mass spectrometry. The primary strategies to minimize its formation are:
-
Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly deoxygenated.
-
Use a Pd(0) Precatalyst: Start with a palladium(0) source like Pd(PPh₃)₄ to bypass the need for in-situ reduction of a Pd(II) species, which can be a source of homocoupling.[1]
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands that can accelerate the rate of cross-coupling relative to homocoupling.
Q2: In my Sonogashira coupling with this compound, I am getting a good yield of the desired product, but also a significant amount of the homocoupled diyne. What is the most effective way to suppress this side reaction?
A2: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][5] The most effective strategies to suppress this are:
-
Copper-Free Conditions: If possible, utilize a copper-free Sonogashira protocol. These methods often require specific ligands and bases to facilitate the catalytic cycle without copper.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is imperative to maintain a strictly inert atmosphere to exclude oxygen.
-
Use of a Reducing Atmosphere: In some cases, using a dilute atmosphere of hydrogen gas in nitrogen or argon has been shown to reduce alkyne homocoupling to as low as 2%.[4]
Q3: For a Buchwald-Hartwig amination of this compound, what are the key reaction parameters I should focus on to minimize homocoupling?
A3: While less commonly reported as a major issue compared to Suzuki and Sonogashira reactions, homocoupling can still occur. Key parameters to optimize are:
-
Ligand Choice: The use of appropriate bulky, electron-rich phosphine ligands is critical for promoting the desired C-N bond formation and preventing side reactions.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is often effective. The choice of base can influence the rate of the catalytic cycle.[7]
-
Temperature Control: Carefully controlling the reaction temperature can help to favor the desired cross-coupling pathway.
Q4: How can I effectively separate my desired cross-coupled product from the 5,5'-difluoro-2,2'-bipyridine byproduct?
A4: Separation can often be achieved using column chromatography on silica (B1680970) gel. The polarity difference between your desired product and the more symmetrical, often less polar, homocoupled byproduct usually allows for effective separation. Utilizing a gradient elution with a solvent system like hexanes and ethyl acetate (B1210297) is a good starting point. In some cases, reverse-phase chromatography may also be effective, particularly for more polar products.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific boronic acids.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) at least three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][9]
-
General Protocol for Copper-Free Sonogashira Coupling of this compound
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Base (e.g., piperidine or diisopropylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Seal the flask and thoroughly degas by cycling between vacuum and an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the crude product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[10]
-
Mandatory Visualizations
Caption: A troubleshooting workflow for managing homocoupling in Suzuki coupling reactions.
Caption: Competing pathways of cross-coupling and homocoupling in a palladium-catalyzed reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. mdpi.com [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification Strategies for Products of 2-Bromo-6-fluoropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-Bromo-6-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The nature of impurities is highly dependent on the specific reaction (e.g., Suzuki-Miyaura coupling, Nucleophilic Aromatic Substitution). However, common impurities include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner or nucleophile.
-
Homocoupled Products: In Suzuki-Miyaura reactions, the formation of biaryl compounds from the boronic acid coupling with itself is a common side product, often promoted by the presence of oxygen.
-
Dehalogenated Byproducts: Reduction of the starting material to 6-fluoropyridine can occur.
-
Isomeric Byproducts: Depending on the reaction conditions, substitution at different positions on the pyridine (B92270) ring can lead to isomeric impurities, which can be challenging to separate due to their similar physicochemical properties.
-
Residual Catalyst and Reagents: Palladium catalysts, ligands, and bases from coupling reactions may persist in the crude product.
Q2: My 2,6-disubstituted pyridine product is a colored oil or solid, but it is expected to be colorless. What is the cause?
A2: Discoloration, such as a yellow or brown hue, often points to the presence of impurities or degradation products.[1] For many pyridine derivatives, extended exposure to air and light can lead to the formation of colored byproducts.[1] It is recommended to analyze the sample for purity using methods like GC-MS or NMR spectroscopy to identify the contaminants.[1]
Q3: Which purification technique is most suitable for my 2,6-disubstituted pyridine product?
A3: The best purification method depends on the physical and chemical properties of your product and the impurities present.[1]
-
Acid-Base Extraction: This is highly effective for separating basic pyridine products from non-basic or acidic impurities.[1]
-
Column Chromatography: This technique is suitable for separating compounds with differing polarities but can be challenging for some pyridine derivatives due to interactions with the stationary phase.[1]
-
Crystallization: This is an excellent method for obtaining high-purity solid products, provided a suitable solvent can be found.[1]
-
Distillation: This can be effective for liquid products, but may not be suitable for separating isomers with close boiling points.[1]
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of the 2,6-disubstituted pyridine after extraction. [1] | Incomplete Protonation: The aqueous acidic solution may not be concentrated enough to fully protonate the pyridine derivative.[1] | Ensure the aqueous acidic solution has a sufficient concentration and volume. Check the pH of the aqueous layer to confirm it is acidic.[1] |
| Product is Water-Soluble: If your product has polar functional groups, it may have some solubility in the aqueous layer even in its neutral form.[1] | Perform multiple extractions with the organic solvent to maximize recovery.[1] | |
| Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. | To break up emulsions, try adding a small amount of brine or gently swirling the mixture. In some cases, filtration through celite can be effective. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Peak Tailing. | Interaction with Silica (B1680970) Gel: The basic nitrogen of the pyridine can interact with acidic silanol (B1196071) groups on the silica gel, leading to tailing. | Deactivate the silica gel by adding a small amount of a competing base, like triethylamine (B128534) (e.g., 0.1-1%), to the eluent.[1] |
| Poor Separation of Product and Impurities. | Inappropriate Mobile Phase Polarity: The eluent may not have the optimal polarity to separate your compound from impurities.[1] | Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and use TLC to find the best separation. |
| Column Overloading: Using too much sample can lead to broad peaks and poor separation.[1] | Use a smaller amount of crude product relative to the stationary phase. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Product is not eluting from the column. | Strong Adsorption: The product may be too polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) can be effective. |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" or fails to crystallize. [1] | Solution is Supersaturated: The concentration of the compound in the solvent is too high, or the solution was cooled too quickly.[1] | Try adding more solvent or allowing the solution to cool more slowly.[1] |
| Too Much Solvent: If the solution is not saturated, crystals will not form. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. | |
| Presence of Impurities: Impurities can inhibit crystal formation.[1] | Try purifying the material by another method, such as column chromatography, before attempting crystallization.[1] | |
| No crystals form, even after cooling. | Solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in a colder environment (e.g., an ice bath or freezer).[2] |
Data Presentation
Table 1: Common Purification Techniques for 2,6-Disubstituted Pyridine Derivatives
| Purification Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Converts the basic pyridine to a water-soluble salt, separating it from non-basic impurities.[1] | >99% (product dependent)[1] | Excellent for removing non-basic and acidic impurities.[1] | Requires back-extraction to recover the purified pyridine; introduces water.[1] |
| Column Chromatography | Differential adsorption of the compound and impurities on a stationary phase (e.g., silica gel).[1] | >95% (highly dependent on separation) | Versatile for a wide range of compounds; can separate isomers. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Crystallization | Exploits differences in solubility between the product and impurities in a given solvent. | >99.5% | Can provide very high purity; scalable. | Requires the product to be a solid; finding a suitable solvent can be challenging. |
| Distillation | Separation based on differences in boiling points. | Variable | Effective for purifying liquids; can be performed on a large scale. | Not suitable for heat-sensitive compounds or for separating compounds with close boiling points. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a Suzuki Coupling Product
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Repeat the acidic wash two to three times to ensure all basic pyridine compounds are protonated and extracted into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains non-basic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10), which will deprotonate the pyridinium (B92312) salt and cause the product to precipitate or form an oil.
-
Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat this extraction three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography for a Nucleophilic Aromatic Substitution (SNAr) Product
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection and Analysis: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography.
Caption: Troubleshooting guide for crystallization.
References
addressing low reactivity of 2-Bromo-6-fluoropyridine in amination
Welcome to our technical support center dedicated to addressing the challenges associated with the amination of 2-bromo-6-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often unreactive in standard amination reactions?
The low reactivity of this compound in some amination reactions can be attributed to the electronic properties of the pyridine (B92270) ring. The fluorine atom and the pyridine nitrogen are both electron-withdrawing, which deactivates the ring towards nucleophilic aromatic substitution (SNAr). However, the position of the leaving group (bromo) relative to the activating fluorine and the ring nitrogen is crucial. In this specific isomer, the activating effect of the fluorine atom is less pronounced compared to other isomers.
For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the electronic nature of the pyridine can also influence the catalytic cycle, sometimes requiring specific ligands and conditions to achieve high yields.[1][2]
Q2: What are the most common and effective methods for the amination of this compound?
The two most widely successful methods for the amination of this compound are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and generally high-yielding method for forming C-N bonds with a wide range of amines.[1][3] Careful selection of the palladium precatalyst, phosphine (B1218219) ligand, and base is critical for success.
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming aryl-amine bonds.[4][5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements with the use of specific ligands have made it a more viable and cost-effective alternative.[6]
Q3: How do I choose between Buchwald-Hartwig and Ullmann amination for my specific substrate?
The choice between these two methods depends on several factors:
-
Substrate Scope: The Buchwald-Hartwig reaction generally has a broader substrate scope and is often more tolerant of various functional groups.[1]
-
Reaction Conditions: Ullmann reactions traditionally require harsher conditions (higher temperatures), although modern protocols have mitigated this to some extent.[4] Buchwald-Hartwig reactions often proceed under milder conditions.
-
Cost: Copper catalysts used in Ullmann reactions are significantly cheaper than palladium catalysts.[6]
-
Ligand Sensitivity: Both reactions are sensitive to the choice of ligand. The optimal ligand will depend on the specific amine and reaction conditions.
A logical approach to selecting the appropriate method is outlined in the workflow diagram below.
Caption: Decision workflow for selecting an amination method.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Inappropriate Ligand | Screen different phosphine ligands. For electron-deficient pyridines, bulky, electron-rich ligands like Josiphos, Xantphos, or BINAP are often effective.[7] |
| Incorrect Base | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The optimal base may vary depending on the amine. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While some Buchwald-Hartwig reactions proceed at room temperature, others may require heating to 80-110 °C.[8] |
| Solvent Effects | Ensure the use of anhydrous, degassed solvents such as toluene (B28343), dioxane, or THF. |
Problem: Formation of side products (e.g., hydrodehalogenation).
| Potential Cause | Troubleshooting Step |
| Moisture in the Reaction | Use rigorously dried solvents and reagents. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 or 2:1 ratio is used. |
| Base Strength | A base that is too strong or too weak can lead to side reactions. Screen different bases to find the optimal one for your specific transformation. |
Ullmann Condensation
Problem: Reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Ullmann reactions often require high temperatures (100-200 °C).[4] Consider using a higher boiling point solvent like DMF or NMP. |
| Inactive Copper Source | Use a fresh, high-purity source of copper(I) salt (e.g., CuI, CuBr, or CuCl).[5] |
| Absence of a Suitable Ligand | While classic Ullmann reactions are ligand-free, modern protocols often employ ligands like 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA) to improve efficiency and lower the required temperature.[6] |
| Inappropriate Base | A strong base such as K₂CO₃, Cs₂CO₃, or t-BuOLi is typically required.[5] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the amination of this compound and related bromopyridines.
Table 1: Buchwald-Hartwig Amination of Bromopyridines
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60[9] |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 |
| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 110 | 24 | 70-80 |
| Volatile Amines | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified[3] |
Table 2: Ullmann-Type Amination of Bromopyridines
| Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Carbazole | CuCl | 1-Methylimidazole | t-BuOLi | Dioxane | 110 | 24 | >90[5] |
| Various Amines | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 70-90[6] |
| Anilines | CuI | Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination[8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (B91453) (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature between 80 and 110 °C with stirring for 4 to 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Ullmann Condensation
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the amine (1.5 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling point polar solvent such as DMF or DMSO (5 mL).
-
Reaction: Heat the mixture to 100-150 °C and stir for 12-48 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
impact of base selection on Buchwald-Hartwig reactions of 2-Bromo-6-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyridine. Given the electron-deficient nature of the pyridine (B92270) ring, accentuated by the fluorine substituent, careful selection of reaction parameters, particularly the base, is crucial for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
Low yields with this substrate are often due to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen, especially in electron-deficient systems like this compound, can coordinate to the palladium catalyst, hindering its activity. Additionally, the choice of ligand and base is critical to overcome the challenges associated with this substrate.
Q2: Which type of base is recommended for the amination of this compound?
The choice of base depends on the functional group tolerance of your amine coupling partner.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are generally more reactive and can lead to faster reaction times and higher yields, especially with less reactive amines. However, they are not suitable for substrates with base-sensitive functional groups.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are recommended when your amine or other parts of your molecule are sensitive to strong bases. Reactions with these bases may require higher temperatures or longer reaction times to achieve good conversion.
Q3: What are the most common side reactions observed in the Buchwald-Hartwig amination of this compound?
A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur if the reductive elimination step of the catalytic cycle is slow. Another potential side reaction, though less common, is the nucleophilic aromatic substitution of the fluorine atom, particularly with highly nucleophilic amines or under harsh conditions.
Q4: How does the fluorine atom at the 6-position affect the reaction?
The fluorine atom is a strong electron-withdrawing group, which makes the pyridine ring more electron-deficient. This can increase the rate of oxidative addition, the first step in the catalytic cycle. However, it also enhances the ability of the pyridine nitrogen to coordinate to and potentially inhibit the palladium catalyst.
Q5: Can I use an organic base for this reaction?
Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an option, particularly for substrates with base-sensitive functional groups.[1] They can offer milder reaction conditions and are advantageous in flow chemistry setups. However, their effectiveness can be highly dependent on the specific ligand and solvent system used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Catalyst Inactivity/Inhibition: The pyridine nitrogen is coordinating to the palladium center. | - Use bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium and promote reductive elimination. - Consider using a pre-formed palladium catalyst (precatalyst) for more reliable initiation. |
| Ineffective Base: The base may be too weak or have poor solubility. | - For robust substrates, switch to a stronger, more soluble base like NaOtBu. - If using an inorganic base, ensure it is finely powdered and the reaction is stirred vigorously to maximize surface area contact. | |
| Poor Reagent/Solvent Quality: Presence of oxygen or moisture can deactivate the catalyst. | - Use anhydrous and degassed solvents. - Ensure all reagents are pure and dry. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. | |
| Significant Hydrodehalogenation | Slow Reductive Elimination: This allows for competing β-hydride elimination pathways. | - Screen different ligands; bulkier ligands can disfavor this side reaction. - Experiment with lowering the reaction temperature. - The choice of base can also influence the rate of hydrodehalogenation; consider screening different bases. |
| Poor Reagent Solubility | Inappropriate Solvent: The starting materials or base are not sufficiently dissolved. | - Toluene (B28343) and dioxane are common choices. For more polar substrates, consider THF or t-BuOH. - Ensure vigorous stirring. - A co-solvent system might improve solubility. |
| Reaction Stalls | Catalyst Decomposition: The catalyst may not be stable under the reaction conditions over time. | - Lower the reaction temperature and increase the reaction time. - Ensure a proper ligand-to-palladium ratio to stabilize the catalyst. - Monitor for the formation of palladium black, which indicates catalyst decomposition. |
Data Presentation: Comparison of Bases
| Base | Type | Strength | General Applicability & Considerations |
| NaOtBu | Strong, non-nucleophilic | Strong | Highly effective for many Buchwald-Hartwig reactions, often leading to high yields and shorter reaction times.[1] Not suitable for substrates with base-sensitive functional groups. |
| LiHMDS | Strong, non-nucleophilic | Strong | Another strong base option. Can be useful in specific cases, but NaOtBu is more commonly employed. |
| Cs₂CO₃ | Inorganic | Moderate | A good choice for base-sensitive substrates due to its milder nature. Its solubility in organic solvents is better than other inorganic carbonates. May require higher temperatures. |
| K₃PO₄ | Inorganic | Moderate | An alternative mild inorganic base, often used for sensitive substrates. Can be less expensive than Cs₂CO₃. |
| DBU | Organic | Moderate | A soluble organic base that can be used under homogeneous conditions, which is beneficial for reproducibility and scale-up. Often requires careful optimization of the ligand and solvent.[1] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific amine coupling partners.
Protocol 1: General Procedure using a Strong Base (NaOtBu)
This protocol is a starting point for the amination of this compound with amines that are not base-sensitive.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M)
Procedure:
-
In a glovebox or under a stream of inert gas (argon or nitrogen), add the this compound, amine (if solid), palladium precatalyst, and NaOtBu to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using a Weaker Inorganic Base (Cs₂CO₃)
This protocol is recommended for reactions involving base-sensitive amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed dioxane or toluene (to achieve a concentration of ~0.1 M)
Procedure:
-
In a glovebox or under an inert gas atmosphere, add the this compound, amine (if solid), palladium precatalyst, and finely powdered Cs₂CO₃ to an oven-dried Schlenk tube or reaction vial with a magnetic stir bar.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Note that higher temperatures may be required compared to reactions with strong bases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the inorganic base and palladium residues. Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a potential catalyst inhibition pathway with this compound.
Caption: A troubleshooting workflow for addressing low yields in the Buchwald-Hartwig amination of this compound.
References
Technical Support Center: Lithiation of 2-Bromo-6-fluoropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the lithiation of 2-Bromo-6-fluoropyridine. Our goal is to help you diagnose and resolve issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product after quenching the reaction with an electrophile. What are the potential causes and how can I fix this?
Answer: Low or no yield in the lithiation of this compound is a common issue that can often be traced back to a few critical experimental parameters. Here are the most likely causes and their solutions:
-
Moisture or Air Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen.[1]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.
-
-
Inactive n-Butyllithium (n-BuLi): The molarity of commercially available n-BuLi can decrease over time, leading to the addition of insufficient reagent.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact concentration. A common method involves using a standard like diphenylacetic acid with a colorimetric indicator.[1]
-
-
Poor Quality Starting Material: Impurities in the this compound can interfere with the lithiation reaction.[1]
-
Solution: Ensure your starting material is pure and dry before use.
-
-
Incorrect Reaction Temperature: While the lithium-halogen exchange is a rapid process, side reactions are minimized at very low temperatures.[1]
-
Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise significantly during the addition of n-BuLi.[1]
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction mixture shows multiple spots on TLC, or my NMR spectrum indicates the presence of several byproducts. What could be causing this?
Answer: The formation of multiple products is often due to side reactions competing with the desired lithiation and electrophilic quench. Here are the common culprits:
-
Di-lithiation: If an excess of n-BuLi is used or the reaction temperature is not kept sufficiently low, the formation of 2,6-dilithiopyridine can occur. Quenching of this species will lead to a symmetrically 2,6-disubstituted pyridine.[1]
-
Solution: Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise to the cooled solution of this compound.[1]
-
-
Reaction with Solvent (THF): n-BuLi can react with tetrahydrofuran (B95107) (THF), especially at temperatures above -78 °C. This side reaction consumes the reagent and introduces impurities.[1]
-
Solution: Conduct the reaction at or below -78 °C. For certain applications, non-coordinating solvents like toluene (B28343) may be considered, which can influence the selectivity of the lithiation.[1]
-
-
Deprotonation of the Pyridine Ring: The generated 6-fluoro-2-lithiopyridine is a strong base and can deprotonate the starting this compound at other positions, leading to undesired byproducts.
-
Solution: This can be minimized by the slow, dropwise addition of n-BuLi and maintaining a very low temperature (-78 °C).[1]
-
Issue 3: Choice of Lithiating Agent
Question: Should I use n-BuLi or LDA for the lithiation of this compound?
Answer: For a lithium-halogen exchange on a bromopyridine, n-BuLi is the standard and preferred choice . Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base primarily used for deprotonation of acidic protons. In the case of this compound, LDA could potentially lead to deprotonation at one of the ring positions rather than the desired lithium-bromine exchange.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the lithiation of halopyridines. Note that specific yields for this compound are not widely reported in the literature; therefore, these tables are based on general knowledge of similar reactions.
Table 1: Key Reaction Parameters for Monolithiation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions (di-lithiation, reaction with THF).[1] |
| n-BuLi Equivalents | 1.0 - 1.1 | Avoids di-lithiation.[1] |
| Solvent | Anhydrous THF | A coordinating solvent that stabilizes the organolithium intermediate.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are sensitive to moisture and oxygen.[1] |
| n-BuLi Addition | Slow, dropwise (20-30 min) | Maintains low internal temperature and minimizes side reactions.[1] |
| Stirring Time | 30 - 60 minutes at -78 °C | Ensures complete lithium-halogen exchange.[1] |
Table 2: Troubleshooting Guide Summary
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive n-BuLi | Titrate n-BuLi solution before use. |
| Moisture/Air in Reaction | Use oven/flame-dried glassware and anhydrous solvents under an inert atmosphere.[1] | |
| Incorrect Temperature | Maintain a strict -78 °C.[1] | |
| Formation of Multiple Products | Di-lithiation | Use 1.0-1.1 equivalents of freshly titrated n-BuLi.[1] |
| Reaction with THF | Keep the temperature at or below -78 °C.[1] | |
| Deprotonation of Pyridine Ring | Add n-BuLi slowly and maintain a low temperature.[1] | |
| Symmetrical Disubstituted Product | Di-lithiation | Use precise stoichiometry of n-BuLi and maintain -78 °C.[1] |
Experimental Protocols
The following is a general, detailed protocol for the monolithiation of this compound and subsequent quenching with an electrophile. This protocol is adapted from established methods for similar substrates.[1][2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Electrophile (e.g., benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Dry glassware (oven or flame-dried)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.05 equiv) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath.[2]
-
Warming: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 2-Bromo-6-fluoropyridine.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. However, scaling up this reaction with this compound presents unique challenges due to the electronic properties of the pyridine (B92270) ring.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction yield has significantly dropped upon scaling up from grams to kilograms. What are the potential causes?
A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This effect can be more pronounced on a larger scale due to longer reaction times and potential for localized high temperatures.
-
Inadequate Inert Atmosphere: Maintaining a strictly oxygen-free environment is more challenging in large-scale reactors. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homo-coupling of the boronic acid.
-
Purity of Reagents and Solvents: Impurities in starting materials and solvents, which may have negligible effects on a small scale, can become significant at a larger scale, poisoning the catalyst or participating in side reactions.
Q2: I am observing a significant amount of 2-fluoropyridine (B1216828) as a byproduct in my large-scale reaction. How can I minimize this?
A2: The formation of 2-fluoropyridine is due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is often exacerbated by the presence of water and certain bases. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.
-
Use Boronic Esters: Consider using pinacol (B44631) boronate esters or MIDA boronates, which are often more stable towards protodeboronation than the corresponding boronic acids.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst activity or deactivation. | - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the palladium center. - Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). - Ensure rigorous degassing of the reaction mixture. |
| Formation of Homocoupled Byproducts | Presence of oxygen. | - Improve degassing procedures (e.g., multiple vacuum/nitrogen cycles). - Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst. |
| Protodeboronation | Presence of water; strong base. | - Use anhydrous solvents and reagents. - Switch to a milder base (K₃PO₄, Cs₂CO₃). - Use a more stable boronic acid derivative (e.g., pinacol ester). |
| Difficult Purification | Residual palladium in the product. | - Employ palladium scavengers (e.g., activated carbon, functionalized silica) during workup. - Optimize crystallization conditions to precipitate the product while leaving palladium impurities in the mother liquor. |
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-Aryl-6-fluoropyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 175.99 | 1.00 kg | 5.68 | 1.0 |
| Arylboronic Acid | - | (as required) | 6.82 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 52.0 g | 0.057 | 0.01 |
| SPhos | 410.48 | 93.6 g | 0.228 | 0.04 |
| K₃PO₄ (finely ground) | 212.27 | 2.41 kg | 11.36 | 2.0 |
| Toluene (B28343) | - | 10 L | - | - |
| Water | - | 1 L | - | - |
Procedure:
-
Vessel Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Under a strong nitrogen flow, charge the reactor with this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Charging: In a separate glovebox or under a nitrogen blanket, prepare a slurry of Pd₂(dba)₃ and SPhos in a portion of the degassed toluene. Add this slurry to the reactor.
-
Solvent Addition: Add the remaining degassed toluene and water to the reactor.
-
Reaction: Begin vigorous stirring and heat the mixture to 80-90 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Validation & Comparative
Reactivity Face-Off: 2-Bromo-6-fluoropyridine vs. 2,6-dibromopyridine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a vast array of functionalized molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The strategic choice of starting materials is paramount for efficient and selective synthesis. This guide provides an in-depth, objective comparison of the reactivity of two commercially available and structurally related halopyridines: 2-Bromo-6-fluoropyridine and 2,6-dibromopyridine (B144722). This analysis is supported by experimental data from the literature and detailed experimental protocols to inform synthetic strategy and reaction optimization.
The fundamental difference in the chemical behavior of these two reagents stems from the distinct electronic properties of the fluorine and bromine substituents on the pyridine (B92270) ring. While both are halogens, the high electronegativity and strong inductive electron-withdrawing effect of fluorine in this compound contrasts with the larger size and greater polarizability of the second bromine atom in 2,6-dibromopyridine. These differences significantly influence their reactivity in a variety of key chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these transformations is primarily governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In both this compound and 2,6-dibromopyridine, the carbon-bromine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond.
For 2,6-dibromopyridine , mono-arylation is typically high-yielding and selective under carefully controlled conditions, owing to the deactivating effect of the first introduced aryl group on the second bromine's reactivity. However, di-arylation can also be achieved under more forcing conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2,6-Dibromopyridine |
| Reactive Site | C-Br | C-Br (mono- or di-substitution) |
| Relative Reactivity | High (activated by F) | High |
| Selectivity | Highly selective for C-Br bond | Mono-substitution is selective, but di-substitution is possible |
| Typical Conditions | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Na₂CO₃), solvent (e.g., Dioxane/H₂O, DMF) | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Na₂CO₃), solvent (e.g., Toluene, Dioxane) |
| Reported Yields (Mono-arylation) | Good to Excellent (>80% for similar substrates)[2] | High yields generally expected |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[4] The choice of ligand is therefore critical, with bulky, electron-rich phosphine (B1218219) ligands often being required.
For 2,6-dibromopyridine , selective mono-amination can be achieved by careful control of stoichiometry and reaction conditions.[5] Diamination is also possible, often requiring more forcing conditions or a different catalyst system.
For This compound , the C-Br bond is the expected site of amination. The electron-withdrawing fluorine atom may influence the propensity of the pyridine nitrogen to coordinate to the palladium center, but this effect is not well-documented in direct comparative studies. Nevertheless, successful amination of 2-bromopyridines has been reported with high yields.[6]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2,6-Dibromopyridine |
| Reactive Site | C-Br | C-Br (mono- or di-substitution) |
| Key Challenge | Potential catalyst inhibition by pyridine nitrogen | Potential catalyst inhibition; control of selectivity (mono- vs. di-amination) |
| Typical Conditions | Pd precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu), solvent (e.g., Toluene) | Pd precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu), solvent (e.g., Toluene) |
| Reported Yields (Mono-amination) | Satisfactory to nearly quantitative yields (55-98%) for 2-bromopyridines[6] | Good to high yields reported for mono-amination[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Amine (1.1 equiv for mono-amination)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Lithiation and Subsequent Functionalization
Lithiation via halogen-metal exchange is a powerful tool for the functionalization of aromatic rings. The regioselectivity of this reaction is a key consideration.
For 2,6-dibromopyridine , monolithiation can be achieved with high selectivity by using one equivalent of an alkyllithium reagent (e.g., n-BuLi) at low temperatures (-78 °C). However, the use of excess alkyllithium or higher temperatures can lead to the formation of the di-lithiated species.[7]
For This compound , the outcome of lithiation is dictated by the directing ability of the halogen substituents. Fluorine is a more potent ortho-directing group for deprotonation than bromine. However, with alkyllithium reagents at low temperatures, lithium-halogen exchange is expected to be faster than deprotonation. The C-Br bond is significantly more susceptible to lithium-halogen exchange than the very strong C-F bond. Therefore, selective lithiation at the 2-position is anticipated.
Table 3: Comparative Performance in Lithiation
| Feature | This compound | 2,6-Dibromopyridine |
| Primary Reaction | Lithium-halogen exchange at C-Br | Lithium-halogen exchange at C-Br |
| Selectivity | Highly selective for the C-Br bond | Monolithiation is selective; dilithiation is a potential side reaction |
| Typical Conditions | n-BuLi (1.0-1.1 equiv), THF, -78 °C | n-BuLi (1.0-1.1 equiv for monolithiation), THF, -78 °C |
| Potential Side Reactions | Deprotonation at other ring positions (less likely) | Di-lithiation, deprotonation of the pyridine ring[7] |
Experimental Protocol: General Procedure for Monolithiation of 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (freshly titrated solution in hexanes, 1.0-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., DMF, 1.2-1.5 equiv)
-
Dry ice/acetone bath
Procedure:
-
Assemble flame-dried glassware under a positive pressure of inert gas (Argon or Nitrogen).
-
To a round-bottom flask, add 2,6-dibromopyridine and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly titrated n-BuLi solution dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours before quenching with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and perform a standard aqueous workup and extraction.
-
Dry the organic layer, concentrate, and purify the product.[7]
Caption: Logical flow for comparing the reactivity of the two pyridines.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group.
For This compound , the C-F bond is highly activated towards SNAr due to the strong electron-withdrawing nature of the fluorine atom and its position on the electron-deficient pyridine ring. It is well-established that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) in SNAr reactions, and a similar trend would be expected relative to 2-bromopyridine.[8] This presents a potential competing reaction pathway if a strong nucleophile is present, which could lead to substitution at the C-F bond instead of or in addition to reactions at the C-Br bond.
In contrast, for 2,6-dibromopyridine , while SNAr is possible, it is generally less favorable than for its fluoro- or chloro-analogs under typical conditions, as bromide is a poorer leaving group than fluoride (B91410) in SNAr reactions.
Table 4: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2,6-Dibromopyridine |
| Most Reactive Site | C-F | C-Br |
| Relative Reactivity | High at the C-F bond | Moderate to low |
| Considerations | Potential for competing SNAr at C-F during other reactions with nucleophiles | SNAr is generally less favorable |
Conclusion
The choice between this compound and 2,6-dibromopyridine as a synthetic precursor is a critical decision that should be guided by the specific transformation being targeted.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, both substrates are highly reactive at the C-Br bond. This compound offers the advantage of a single reactive site for these transformations, while 2,6-dibromopyridine provides the opportunity for either mono- or di-functionalization.
-
In lithiation reactions , both compounds are expected to undergo selective lithium-bromine exchange. However, with 2,6-dibromopyridine, careful control of stoichiometry and temperature is crucial to avoid di-lithiation.
-
A key difference lies in their susceptibility to nucleophilic aromatic substitution . The C-F bond in this compound is highly activated towards SNAr, a reaction pathway that is significantly less favorable for 2,6-dibromopyridine. This can be exploited for selective functionalization at the C-F position or needs to be considered as a potential competing pathway in the presence of strong nucleophiles.
Ultimately, the selection of the appropriate dihalopyridine will depend on a careful balance of the desired reactivity, selectivity, and the potential for competing reaction pathways. This guide provides the foundational information to make an informed decision for the successful design and execution of synthetic routes.
References
A Comparative Guide to 2-Bromo-6-fluoropyridine and 2-Chloro-6-fluoropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-bromo-6-fluoropyridine and 2-chloro-6-fluoropyridine (B1582542) in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established chemical principles and available experimental data for analogous compounds, offering valuable insights for synthetic strategy and reaction design.
Executive Summary
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is a critical factor influencing reaction rates and yields. For heteroaromatic compounds like pyridines, the general order of leaving group ability for halogens is F > Cl ≈ Br > I. This trend is opposite to that observed in aliphatic SN2 reactions. Consequently, in a direct comparison between this compound and 2-chloro-6-fluoropyridine, the substitution of the fluorine atom at the 6-position is the overwhelmingly favored pathway. Therefore, the primary comparison of these two substrates lies in the electronic influence of the bromo versus chloro substituent on the rate of fluoride (B91410) displacement. Due to the higher electronegativity of chlorine compared to bromine, 2-chloro-6-fluoropyridine is expected to be slightly more reactive than this compound in SNAr reactions where the fluoride is the leaving group.
Theoretical Background: The Mechanism of SNAr
The SNAr reaction on a substituted pyridine (B92270) proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
The electron-withdrawing nature of the pyridine nitrogen atom, particularly at the ortho (2- and 6-) and para (4-) positions, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization is a key factor in the facility of SNAr reactions on pyridines.
Caption: General mechanism of the SNAr reaction on 2-X-6-fluoropyridine.
Reactivity Comparison: Fluorine as the Superior Leaving Group
In SNAr reactions, the rate-determining step is the initial nucleophilic attack. A more electronegative halogen substituent at the reaction center makes the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. This is why fluorine, despite forming a very strong carbon-fluorine bond, is the best leaving group among the halogens in SNAr.
Given this established principle, in both this compound and 2-chloro-6-fluoropyridine, the nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom. The halogen at the 2-position (bromine or chlorine) will primarily exert an electronic influence on the reaction rate.
Electronic Effects of the 2-Substituent
Both bromine and chlorine are electron-withdrawing groups. The relative reactivity of this compound and 2-chloro-6-fluoropyridine will therefore depend on the net electron-withdrawing effect of the bromo versus chloro substituent. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. This increased electron withdrawal by chlorine will further activate the pyridine ring towards nucleophilic attack, making the carbon at the 6-position more electrophilic.
Therefore, it is predicted that 2-chloro-6-fluoropyridine will be slightly more reactive than this compound in SNAr reactions where the fluoride at the 6-position is displaced.
Experimental Data
Although a direct comparative study for the target molecules is elusive, the following table summarizes representative data for the SNAr of 2-halopyridines with various nucleophiles, illustrating the general reactivity trends.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine (B1216828) | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | - | High | [2] |
| 2-Chloropyridine (B119429) | Various Amines | KF | Water | 100 | 17 | Generally low | |
| 2-Fluoropyridine | Various Amines | KF | Water | 100 | 17 | Better than chloro | |
| 2-Fluoropyridine | Alcohols | KOtBu | THF | 50 | 3 | 100 | |
| 2-Fluoropyridine | Phenols | KOtBu | DMF | 80 | 6 | 100 |
Note: This table presents data from various sources for illustrative purposes and does not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
The following are general experimental protocols for SNAr reactions on halopyridines that can be adapted for this compound and 2-chloro-6-fluoropyridine.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
Materials:
-
This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound or 2-chloro-6-fluoropyridine, morpholine, and potassium carbonate.
-
Add DMF or DMSO to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound or 2-Chloro-6-fluoropyridine (1.0 equiv)
-
Sodium Methoxide (B1231860) (1.2 equiv)
-
Anhydrous Methanol (B129727) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer under an inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol or THF.
-
Add sodium methoxide to the solvent and stir until dissolved.
-
Add this compound or 2-chloro-6-fluoropyridine to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
In the context of nucleophilic aromatic substitution, this compound and 2-chloro-6-fluoropyridine will both readily undergo substitution at the 6-position, displacing the fluoride ion. Based on established principles of SNAr reactivity, the fluorine atom is a significantly better leaving group than either chlorine or bromine. The primary difference in reactivity between the two substrates will be the electronic influence of the halogen at the 2-position. Due to the higher electronegativity of chlorine, 2-chloro-6-fluoropyridine is expected to exhibit a slightly higher reaction rate than this compound . For synthetic applications requiring milder conditions or shorter reaction times, 2-chloro-6-fluoropyridine would be the marginally preferred substrate. However, for most practical purposes, both compounds are highly effective substrates for the introduction of nucleophiles at the 6-position of the pyridine ring via an SNAr reaction.
References
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 2-Bromo-6-fluoropyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of substrates, particularly the organohalide, is a critical factor that dictates reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 2-Bromo-6-fluoropyridine in Suzuki reactions, benchmarked against other substituted bromopyridines. The insights are supported by established principles of organic chemistry and data from analogous systems, supplemented with detailed experimental protocols and mechanistic diagrams to facilitate informed decision-making in synthetic route development.
Comparative Kinetic Analysis
While specific kinetic data for the Suzuki reaction of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-understood principles of the Suzuki-Miyaura reaction and by comparison with related compounds. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step can vary depending on the specific reactants and conditions.[1]
The reactivity of halopyridines in Suzuki couplings is significantly influenced by the position of the halogen atom. The general order of reactivity for bromopyridines is 2-bromopyridine (B144113) ≈ 4-bromopyridine (B75155) > 3-bromopyridine.[3] This trend is attributed to the electron-withdrawing nature of the pyridine (B92270) nitrogen, which renders the C2 and C4 positions more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, often the rate-determining step.[3]
In the case of this compound, the presence of a fluorine atom at the 6-position is expected to further enhance the electrophilicity of the C2 position through an inductive electron-withdrawing effect. This would likely lead to a faster rate of oxidative addition compared to unsubstituted 2-bromopyridine. However, the overall effect on the reaction rate will also depend on the electronic and steric nature of the boronic acid and the specific reaction conditions employed.
Table 1: Qualitative Comparison of Expected Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
| Compound | Expected Relative Reactivity | Rationale |
| This compound | High | The bromine at the activated C2 position and the electron-withdrawing fluorine at C6 are expected to facilitate a rapid oxidative addition. |
| 2-Bromopyridine | High | The bromine is at the electronically activated C2 position.[3] |
| 4-Bromopyridine | High | The bromine is at the electronically activated C4 position.[3] |
| 3-Bromopyridine | Moderate | The C3 position is less electronically activated, leading to a slower oxidative addition.[3] |
| 4-Bromoaniline | Moderate to High | Aryl bromides with electron-withdrawing groups generally exhibit slightly higher reactivity.[4][5] |
| 4-Bromonitrobenzene | High | The strong electron-withdrawing nitro group significantly activates the aryl bromide for oxidative addition.[5] |
Experimental Protocols for Kinetic Studies
To ensure reliable and reproducible kinetic data, a standardized experimental protocol is crucial. The following methodologies provide a robust framework for conducting systematic kinetic studies to compare the performance of this compound against other organohalides.
General Procedure for Suzuki-Miyaura Reaction
A mixture of the bromopyridine derivative (e.g., this compound), an arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) is prepared in a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water.[4][6] A base, such as K₂CO₃ or K₃PO₄, is added to the mixture.[4][6][7] The reaction is then heated to a specific temperature (e.g., 70-110 °C) and monitored over time.[5][8]
Reaction Monitoring Techniques
The progress of the reaction can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple, cost-effective method for qualitative monitoring of the consumption of reactants and the formation of the product.[9] Aliquots of the reaction mixture are spotted on a TLC plate at different time intervals.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the concentration of reactants and products over time.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for in-situ reaction monitoring, providing detailed structural information and quantitative data on the conversion of starting materials to products.[10] For fluorine-containing compounds like this compound, ¹⁹F NMR can be a particularly effective monitoring tool.[10]
Data Acquisition and Analysis
For quantitative kinetic studies, the reaction is typically carried out under pseudo-first-order conditions, where the concentration of one reactant (e.g., the boronic acid) is in significant excess.[4] The rate of the reaction can be determined by plotting the concentration of the limiting reactant versus time and fitting the data to an appropriate rate law. From this, the rate constant for the reaction can be calculated.[4]
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for a kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. azom.com [azom.com]
A Comparative Guide to 19F NMR Analysis of 2-Bromo-6-fluoropyridine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical tool. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, offer exceptional sensitivity and resolution for structural elucidation and purity assessment. This guide provides an objective comparison of 19F NMR analysis for 2-bromo-6-fluoropyridine and its derivatives, supported by experimental data and detailed methodologies, and contrasts it with other common analytical techniques.
19F NMR Spectral Data of Substituted Fluoropyridines
The chemical shift of the 19F nucleus in this compound derivatives is highly sensitive to the electronic environment of the pyridine (B92270) ring. Substitution at various positions on the ring leads to predictable changes in the 19F chemical shift, providing valuable information about the success of a chemical transformation and the structure of the resulting product.
Below is a summary of reported 19F NMR chemical shifts for a series of substituted fluoropyridines. The data illustrates the influence of different substituents on the fluorine resonance.
| Compound | Substituent(s) | 19F Chemical Shift (δ, ppm) vs. CFCl3 |
| 2-Fluoropyridine | - | - |
| 3-Fluoropyridine | - | - |
| Perfluoropyridine | 4-F | α: -88.5, β: -135.3 |
| Perfluoropyridine | 2,3,4,5-F | α: -90.1, β: -139.6 |
| 2-Amino-pentafluoropyridine | 2-NH2 | 3-F: -95, 4-F: -147.6, 5-F: -88.6 |
| 2-Amino-3,5,6-trifluoropyridine | 2-NH2, 4-H | 3-F: -83, 5-F: -165 |
| 2,4-Dichloro-3,5-difluoropyridine | 2,4-Cl | 3,5-F: -73.04 |
Comparison with Alternative Analytical Techniques
While 19F NMR is a premier technique for the analysis of fluorinated compounds, other analytical methods can provide complementary information. The choice of technique often depends on the specific analytical question being addressed, such as purity determination, identification of byproducts, or quantification.
| Analytical Technique | Principle | Advantages | Limitations |
| 19F NMR Spectroscopy | Measures the resonance of 19F nuclei in a magnetic field, providing detailed structural information. | High sensitivity to the fluorine environment, direct structural elucidation, non-destructive. | Requires specialized equipment, may not be ideal for quantifying trace impurities without careful calibration. |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile and thermally stable compounds, excellent for purity analysis. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Resolution may be lower than GC for some isomers, requires chromophoric groups for UV detection. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data. | High sensitivity, provides molecular weight information for identification, can be coupled with GC or HPLC. | Does not inherently provide structural isomer information without fragmentation analysis. |
Experimental Protocols
Sample Preparation for 19F NMR Spectroscopy
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible 19F NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a minimal signal overlap with the analyte. Common choices include chloroform-d (B32938) (CDCl3), acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, a known internal standard containing fluorine can be added. A common choice is trifluorotoluene (α,α,α-trifluorotoluene), which has a well-defined chemical shift.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
19F NMR Data Acquisition
The following provides a general workflow for acquiring a standard one-dimensional 19F NMR spectrum.
Logical Relationships in Spectroscopic Analysis
The interpretation of 19F NMR spectra in conjunction with other analytical data provides a comprehensive understanding of the synthesized compounds. The following diagram illustrates the logical flow of information in the characterization of this compound derivatives.
A Comparative Analysis of 2-Bromo-6-fluoropyridine and Its Analogs for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the pyridine (B92270) scaffold is a cornerstone for the development of novel therapeutics. Halogenated pyridines, in particular, serve as versatile building blocks for constructing complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive cost and performance analysis of 2-Bromo-6-fluoropyridine and its close analogs, 2-Bromo-6-chloropyridine and 2-Bromo-6-methylpyridine, to aid researchers, scientists, and drug development professionals in their synthetic strategy and reagent selection.
Cost Analysis: A Comparative Overview
The cost of starting materials is a critical factor in drug discovery and development, influencing the economic viability of a synthetic route. A comparative cost analysis of this compound and its analogs, based on currently available market data, reveals significant variation. The prices have been standardized to a per-gram basis to facilitate a direct comparison.
| Compound | Structure | CAS Number | Representative Price (USD/g) |
| This compound | 144100-07-2 | ~$15.56[1] | |
| 2-Bromo-6-chloropyridine | 5140-72-7 | ~$3.44[2] | |
| 2-Bromo-6-methylpyridine | 5315-25-3 | ~$0.45[3] |
Note: Prices are indicative and can vary based on supplier, purity, and quantity.
From this analysis, 2-Bromo-6-methylpyridine emerges as the most cost-effective option, being significantly cheaper than its halogenated counterparts. This compound is the most expensive of the three, a factor that may be attributed to a more complex or lower-yielding synthetic process.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Generally, the electron-withdrawing nature of the fluorine and chlorine atoms in this compound and 2-Bromo-6-chloropyridine, respectively, is expected to enhance the electrophilicity of the pyridine ring and potentially increase the rate of oxidative addition in the catalytic cycle compared to the electron-donating methyl group in 2-Bromo-6-methylpyridine.[7] However, the stronger C-Cl bond compared to the C-Br bond can make 2-chloropyridines less reactive than their 2-bromo counterparts, often requiring more forcing conditions or specialized catalyst systems.[6]
The following table compiles representative data from various sources on the performance of these compounds in Suzuki-Miyaura coupling reactions. It is crucial to note that direct comparison of yields should be approached with caution due to the differing reaction conditions.
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine (B144113) (for baseline) | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 / 0.5 (MW) | 70 | [8] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 / 4 | 60 | [9] |
| 2,6-Dichloropyridine (related chloro-analog) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 / 15 min (MW) | Good to Excellent | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis and comparative studies. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the comparative evaluation of this compound and its analogs.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the 2-bromopyridine derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water, 5 mL). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylpyridine derivative.[11]
Signaling Pathway and Experimental Workflow Visualization
Substituted pyridines are prevalent in pharmacologically active compounds that modulate various signaling pathways. For instance, certain pyridine derivatives have been identified as inhibitors of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which is implicated in neuronal development and has been linked to disorders like schizophrenia.[12][13] The ability to synthesize a diverse library of pyridine-containing compounds is therefore crucial for structure-activity relationship (SAR) studies in drug discovery.
Below are diagrams illustrating a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the NRG1/ErbB4 signaling pathway.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The Neuregulin-1 (NRG1)/ErbB4 signaling pathway and a potential point of inhibition.
Conclusion
The choice between this compound, 2-Bromo-6-chloropyridine, and 2-Bromo-6-methylpyridine will depend on a balance of cost, desired reactivity, and the specific requirements of the synthetic target. While 2-Bromo-6-methylpyridine offers a significant cost advantage, its electron-donating substituent may lead to lower reactivity in some cross-coupling reactions compared to its halogenated analogs. This compound, though the most expensive, may offer unique reactivity and opportunities for further functionalization due to the properties of the fluorine atom. 2-Bromo-6-chloropyridine presents a compromise between cost and the enhanced reactivity often associated with electron-withdrawing groups. This guide provides a foundational dataset to inform the decision-making process for researchers and professionals in the field of drug discovery and development. Further in-house comparative studies under standardized conditions are recommended to definitively determine the optimal reagent for a specific synthetic application.
References
- 1. benchchem.com [benchchem.com]
- 2. ErbB4-Neuregulin Signaling Modulates Synapse Development and Dendritic Arborization through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuregulin 1 - erbB4 pathway in schizophrenia: From genes to an interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indiamart.com [indiamart.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Bromo-6-methylpyridine price,buy 2-Bromo-6-methylpyridine - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Unraveling Reaction Pathways: A Comparative Guide to Computational Studies of 2-Bromo-6-fluoropyridine Reaction Transition States
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of computational approaches used to investigate the transition states of reactions involving 2-Bromo-6-fluoropyridine, a key heterocyclic building block.
While direct computational studies exclusively comparing various transition states for this compound reactions are not extensively available in the literature, this guide leverages findings from analogous systems, particularly dihalopyrimidines, to illustrate the principles and methodologies of such computational comparisons. The insights gleaned are directly applicable to predicting the reactivity and regioselectivity of this compound.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic and heteroaromatic rings.[1] The traditionally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. However, computational analyses have increasingly provided evidence that many SNAr reactions, especially on heterocyclic rings like pyridine, may proceed through a concerted mechanism.[1]
Comparing Transition State Energies to Predict Regioselectivity
A key application of computational chemistry in this field is the prediction of regioselectivity in molecules with multiple potential reaction sites. By calculating the energies of the transition states for nucleophilic attack at different positions, the most likely reaction pathway can be identified. The pathway with the lower transition state energy is kinetically favored.
A pertinent case study involves the computational analysis of the SNAr reaction of 2,4-dichloropyrimidines. While not identical to this compound, this system provides a clear example of how transition state energy calculations can elucidate reactivity. In this study, Density Functional Theory (DFT) calculations were used to determine the relative energy difference between the transition states for nucleophilic attack at the C-2 and C-4 positions.
Data Presentation: Transition State Energy Comparison
The following table summarizes the results of a DFT study on a substituted 2,4-dichloropyrimidine, which serves as an illustrative example for the type of data generated in these computational studies.
| Substrate Functional Group (R) | Position of Nucleophilic Attack | Relative Transition State Energy (kcal/mol) | Predicted Selectivity |
| OMe | C-2 | 0.00 | C-2 selective |
| OMe | C-4 | +0.76 | |
| NHMe | C-2 | 0.00 | C-2 selective |
| NHMe | C-4 | +1.00 |
Data adapted from a computational study on 2,4-dichloropyrimidines.
These results demonstrate that for both OMe and NHMe substituted dichloropyrimidines, the transition state for nucleophilic attack at the C-2 position is lower in energy than at the C-4 position, correctly predicting the experimentally observed C-2 selectivity. This approach can be directly applied to this compound to predict whether a nucleophile will preferentially displace the bromine at the C-2 position or the fluorine at the C-6 position.
Experimental Protocols: Computational Methodology
The computational results presented are typically obtained using established quantum mechanical methods. The following outlines a representative computational protocol for calculating transition state energies in SNAr reactions.
Computational Method: Density Functional Theory (DFT) is a widely used method for these types of studies. Functionals and Basis Sets: A common choice is the B3LYP functional with a 6-31+G* basis set, often incorporating dispersion corrections (e.g., B3LYP-D3). For more accurate energy calculations, coupled-cluster methods like CCSD(T) may be employed. Solvation Model: To simulate reaction conditions in solution, a polarizable continuum model (PCM) or a solvent model density (SMD) is often used, with a solvent such as dimethyl sulfoxide (B87167) (DMSO) or water specified. Transition State Search: Transition state geometries are located by searching for a first-order saddle point on the potential energy surface. This is typically done using methods like the Berny algorithm. Verification: A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can be used to verify that the located transition state connects the reactants and products.
Logical Workflow for Comparing Transition States
The following diagram illustrates the logical workflow for a computational study aimed at comparing the transition states of a hypothetical SNAr reaction on this compound with a generic nucleophile (Nu-).
Caption: Workflow for computational comparison of transition states.
Conclusion
Computational studies provide a powerful tool for dissecting the reaction mechanisms of molecules like this compound. By calculating and comparing the energies of transition states for different reaction pathways, researchers can gain valuable insights into the factors that control reactivity and selectivity. While a dedicated comparative study on this compound is a clear area for future research, the methodologies and principles illustrated here from analogous systems provide a robust framework for understanding and predicting its chemical behavior. This knowledge is crucial for the efficient application of this versatile building block in the synthesis of novel pharmaceuticals and other advanced materials.
References
stability comparison of 2-Bromo-6-fluoropyridine with other halopyridines
For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, product purity, and compound shelf-life. This guide provides a comparative analysis of the stability of 2-Bromo-6-fluoropyridine against other di- and mono-halopyridines, drawing upon established principles of chemical reactivity, theoretical calculations, and standardized experimental protocols. While direct, side-by-side experimental data for all compounds is not extensively available in the literature, this guide offers a robust framework for understanding and evaluating their relative stabilities.
Executive Summary
The stability of halopyridines is primarily dictated by the strength of the carbon-halogen bond and the overall electronic landscape of the pyridine (B92270) ring. Generally, the stability of the carbon-halogen bond follows the order C-F > C-Cl > C-Br > C-I. Consequently, this compound exhibits a unique stability profile, with the C-F bond being significantly more stable than the C-Br bond. This differential stability can be harnessed for selective chemical transformations. This guide will delve into the thermal, chemical (hydrolytic), and photostability of this compound in comparison to other halopyridines, supported by theoretical data and detailed experimental methodologies for empirical validation.
Theoretical Stability Comparison: Bond Dissociation Energies
A reliable theoretical predictor of thermal stability is the bond dissociation energy (BDE), which is the energy required to break a chemical bond homolytically. Higher BDE values correlate with greater bond strength and thermal stability. While extensive experimental BDE data for a wide range of halopyridines is scarce, computational methods like Density Functional Theory (DFT) can provide accurate estimates.
Based on established principles and computational studies on related molecules, the C-X bond strength in 2-substituted pyridines follows the trend: F > Cl > Br > I. This suggests that the C-F bond in this compound is the most stable, while the C-Br bond is more labile and thus more susceptible to thermal cleavage compared to a C-Cl or another C-F bond at the same position.
Table 1: Theoretical Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) in Halopyridines
| Compound | Bond of Interest | Relative BDE (Qualitative) | Inferred Relative Thermal Stability |
| This compound | C2-Br | Moderate | Moderate |
| C6-F | High | High | |
| 2-Chloro-6-fluoropyridine | C2-Cl | High | High |
| C6-F | High | High | |
| 2,6-Dibromopyridine | C2-Br, C6-Br | Moderate | Moderate |
| 2,6-Dichloropyridine | C2-Cl, C6-Cl | High | High |
| 2-Bromopyridine | C2-Br | Moderate | Moderate |
| 2-Fluoropyridine | C2-F | High | High |
Note: This table is based on general chemical principles. Specific BDE values would require dedicated computational studies.
Experimental Stability Analysis
To empirically determine and compare the stability of this compound with other halopyridines, a suite of standard analytical techniques can be employed. The following sections detail the experimental protocols for assessing thermal, chemical, and photostability.
Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition events.
Table 2: Hypothetical Thermal Stability Data for Halopyridines
| Compound | Onset of Decomposition (TGA, °C) | Decomposition Peak (DSC, °C) |
| This compound | Data not available | Data not available |
| 2-Chloro-6-fluoropyridine | Data not available | Data not available |
| 2,6-Dibromopyridine | Data not available | Data not available |
| 2,6-Dichloropyridine | Data not available | Data not available |
Note: This table is intended to be populated with experimental data obtained using the protocol below.
-
Sample Preparation: Accurately weigh 5-10 mg of the halopyridine sample into an aluminum or ceramic TGA pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.
-
From the DSC curve, identify the temperatures of endothermic (melting) and exothermic (decomposition) events.
-
Caption: Workflow for Thermal Stability Analysis using TGA/DSC.
Chemical Stability (Hydrolysis)
The hydrolytic stability of halopyridines is crucial for their use in aqueous reaction media and for understanding their environmental fate. The rate of hydrolysis can be determined by monitoring the disappearance of the parent compound over time at different pH values using High-Performance Liquid Chromatography (HPLC).
Table 3: Hypothetical Hydrolytic Stability Data (Half-life in hours at 50 °C)
| Compound | pH 4 (Acidic) | pH 7 (Neutral) | pH 10 (Basic) |
| This compound | Data not available | Data not available | Data not available |
| 2-Chloro-6-fluoropyridine | Data not available | Data not available | Data not available |
| 2,6-Dibromopyridine | Data not available | Data not available | Data not available |
| 2,6-Dichloropyridine | Data not available | Data not available | Data not available |
Note: This table is intended to be populated with experimental data obtained using the protocol below.
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 10.
-
Sample Preparation: Prepare stock solutions of each halopyridine in a water-miscible organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer solution in a sealed vial to a final concentration of ~100 µM.
-
Incubation: Incubate the vials at a constant temperature (e.g., 50 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analysis: Quench any further reaction by adding an equal volume of mobile phase. Analyze the concentration of the remaining halopyridine by a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Caption: Experimental Workflow for Hydrolytic Stability Assessment.
Photostability
Photostability is a critical parameter for compounds that may be exposed to light during synthesis, storage, or in their final application. The photostability of a compound can be quantified by its photodegradation quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed.
Table 4: Hypothetical Photodegradation Quantum Yields
| Compound | Quantum Yield (Φ) at 254 nm |
| This compound | Data not available |
| 2-Chloro-6-fluoropyridine | Data not available |
| 2,6-Dibromopyridine | Data not available |
| 2,6-Dichloropyridine | Data not available |
Note: This table is intended to be populated with experimental data obtained using the protocol below.
-
Sample Preparation: Prepare dilute solutions of the halopyridines in a photochemically inert solvent (e.g., acetonitrile) in quartz cuvettes.
-
Actinometry: Use a chemical actinometer (e.g., uridine) to measure the photon flux of the light source at the irradiation wavelength.
-
Irradiation: Irradiate the sample and actinometer solutions in a parallel beam setup using a monochromatic light source (e.g., a 254 nm lamp in a photoreactor).
-
Analysis: Monitor the degradation of the halopyridine and the actinometer over time using HPLC-UV.
-
Data Analysis: Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the degradation rate constant and ε is the molar absorptivity at the irradiation wavelength.
Safety Operating Guide
Proper Disposal of 2-Bromo-6-fluoropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-6-fluoropyridine, a compound frequently used in pharmaceutical and chemical research.
This compound is classified as a hazardous substance, and its disposal is regulated. It is crucial to handle this chemical with care throughout its lifecycle, from use to final disposal, to mitigate risks to personnel and the environment.
Hazard Profile and Safety Information
Before handling this compound, it is essential to be aware of its associated hazards. This information is critical for understanding the importance of proper disposal procedures.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., butyl rubber).
-
A laboratory coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and associated waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Pure Chemical and Solutions: Collect any unused or waste this compound, including solutions containing the compound, in a designated, compatible, and clearly labeled hazardous waste container.[5] The container must be sealable to prevent the release of vapors.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[5] These items should be collected in a separate, clearly labeled solid waste container.
2. Container Labeling:
-
Immediately label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the date when the first waste is added to the container.
-
Ensure the label is legible and securely attached to the container.
3. Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
-
The storage area should be cool and dry.[1]
4. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[1]
-
Do not allow the spilled chemical to enter drains or waterways.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by a licensed and approved chemical waste disposal company.[5][6]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[1]
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
